SmBiT Tag
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C63H98N14O18 |
|---|---|
Poids moléculaire |
1339.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C63H98N14O18/c1-10-35(8)51(61(93)75-46(62(94)95)28-33(4)5)76-55(87)42(23-25-49(83)84)71-54(86)41(22-24-48(81)82)72-58(90)45(29-37-15-12-11-13-16-37)74-56(88)43(27-32(2)3)73-53(85)40(17-14-26-67-63(65)66)70-57(89)44(30-38-18-20-39(79)21-19-38)69-47(80)31-68-60(92)52(36(9)78)77-59(91)50(64)34(6)7/h11-13,15-16,18-21,32-36,40-46,50-52,78-79H,10,14,17,22-31,64H2,1-9H3,(H,68,92)(H,69,80)(H,70,89)(H,71,86)(H,72,90)(H,73,85)(H,74,88)(H,75,93)(H,76,87)(H,77,91)(H,81,82)(H,83,84)(H,94,95)(H4,65,66,67)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-/m0/s1 |
Clé InChI |
QYWNBYQFTPKUPI-WRCYIGFJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the SmBiT Tag Mechanism of Action
Executive Summary
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology and identifying novel therapeutic targets. The NanoLuc® Binary Technology (NanoBiT®) system, featuring the Small BiT (SmBiT) tag, offers a highly sensitive and dynamic method for quantifying these interactions in real time within living cells. This technology is built upon the principle of structural complementation, utilizing two subunits of the exceptionally bright NanoLuc® luciferase: a large, 17.6 kDa subunit (LgBiT) and a small, 11-amino-acid peptide tag (SmBiT).[1][2] These subunits possess a very low intrinsic affinity for one another, ensuring that their association and the resultant luminescent signal are dependent on the interaction of the two proteins to which they are fused.[1][2] This guide provides a detailed examination of the SmBiT tag's mechanism of action, presents key quantitative parameters, outlines detailed experimental protocols for its application, and discusses its utility for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The NanoBiT® system is a split-luciferase reporter technology designed to overcome the limitations of traditional PPI assays.[3] Unlike other split systems where an enzyme is simply fragmented, the LgBiT and SmBiT subunits were independently optimized for stability and low affinity, respectively.[1][2]
The Components:
-
LgBiT (Large BiT): A 17.6 kDa protein subunit of NanoLuc® luciferase, optimized for high structural stability.[1][4]
-
SmBiT (Small BiT): An 11-amino-acid peptide (sequence: VTGYRLFEEIL) that was selected from a peptide library for its low affinity to LgBiT.[1][5]
The Principle of Structural Complementation: The core of the mechanism lies in the weak and reversible interaction between LgBiT and SmBiT.[1][6] When two proteins of interest, Protein A and Protein B, are fused to LgBiT and SmBiT respectively, the subunits remain dissociated in the absence of a protein-protein interaction. This results in minimal background luminescence.[7] However, when Protein A and Protein B interact, they bring the LgBiT and SmBiT fusions into close proximity. This induced proximity facilitates the complementation of the LgBiT and SmBiT subunits, reconstituting a fully functional and highly luminescent NanoLuc® enzyme.[2][4] The intensity of the light produced, upon addition of the furimazine substrate, is directly proportional to the extent of the protein-protein interaction.[8]
Reversibility and Kinetic Analysis: A key advantage of the this compound system is the reversibility of the LgBiT-SmBiT interaction, which mirrors the low-affinity design (KD = 190 µM).[1] This allows for the real-time monitoring of dynamic biological processes, including the association and dissociation of proteins in response to cellular signals or the introduction of inhibitory compounds.[1][6]
Quantitative System Parameters
The precise characterization of the NanoBiT® components is essential for robust assay design and data interpretation. The following table summarizes the key quantitative data reported for the system.
| Parameter | Value | Reference(s) |
| LgBiT Subunit Size | 17.6 kDa (~158 amino acids) | [1][2][4] |
| SmBiT Subunit Size | 11 amino acids (~1.3 kDa) | [1][4][5] |
| SmBiT Peptide Sequence | VTGYRLFEEIL | [5] |
| LgBiT-SmBiT Dissociation Constant (KD) | 190 µM | [1][2][8][9] |
| Relative Luminescence | >100-fold brighter than other luciferases (e.g., Firefly) | [2][7] |
Example Application: GPCR-Arrestin Signaling
A common and powerful application of the this compound is monitoring G-protein coupled receptor (GPCR) signaling, particularly the recruitment of β-arrestin to an activated receptor. This interaction is a critical step in receptor desensitization and downstream signaling. By fusing a GPCR to SmBiT and β-arrestin to LgBiT, researchers can quantify the kinetics of this interaction in response to ligand stimulation with high precision.[10]
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 2. news-medical.net [news-medical.net]
- 3. Using Nano-Luciferase Binary (NanoBiT) Technology to Assess the Interaction Between Viral Spike Protein and Angiotensin-Converting Enzyme II by Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 7. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lights, Camera, Interaction: Studying Protein–Protein Interactions of the ER Protein Translocase in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promegaconnections.com [promegaconnections.com]
SmBiT and LgBiT interaction explained
An In-depth Technical Guide to SmBiT and LgBiT Interaction: The Core of NanoBiT® Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NanoLuc® Binary Technology (NanoBiT®) has emerged as a powerful and versatile tool for studying protein-protein interactions (PPIs) in real-time within living cells. At the heart of this technology lies the interaction between two engineered subunits of the bright NanoLuc® luciferase: a large fragment termed LgBiT and a small peptide known as SmBiT. This guide provides a comprehensive technical overview of the SmBiT and LgBiT interaction, detailing the underlying principles, quantitative parameters, experimental protocols, and key applications in biological research and drug development.
Introduction to the SmBiT and LgBiT System
The NanoBiT® system is a protein-fragment complementation assay (PCA) built upon the foundation of the exceptionally bright NanoLuc® luciferase.[1] The luciferase is split into two functionally incomplete subunits: the 17.6 kDa Large BiT (LgBiT) and a small, 11-amino acid peptide, the Small BiT (SmBiT).[2] These subunits are independently optimized for stability and to have a very low affinity for each other.[3] When SmBiT and LgBiT are fused to two proteins of interest, an interaction between these target proteins brings the LgBiT and SmBiT fragments into close proximity, facilitating their complementation and the reconstitution of a functional NanoLuc® enzyme.[4] This restored enzyme then catalyzes the oxidation of a substrate, such as furimazine, resulting in the emission of a bright, luminescent signal that can be detected and quantified.[5]
A key feature of the SmBiT/LgBiT system is the reversible nature of the interaction.[4] This allows for the dynamic monitoring of both the association and dissociation of protein partners in real-time, a significant advantage over many other PCA systems.[4] The small size of the SmBiT tag, in particular, minimizes the risk of steric hindrance and interference with the natural function of the target proteins.[4]
Quantitative Parameters of the SmBiT and LgBiT Interaction
The utility of the NanoBiT® system is underpinned by its favorable quantitative characteristics. The engineered low affinity between SmBiT and LgBiT is crucial for ensuring a low background signal and a high signal-to-noise ratio upon target protein interaction.
| Parameter | Value | Reference |
| Size of SmBiT | 11 amino acids (~1.3 kDa) | [6] |
| Size of LgBiT | ~17.6 - 18 kDa | [2][4] |
| Dissociation Constant (KD) of SmBiT-LgBiT Interaction | 190 µM | [2][5] |
| Luminescence Signal Increase Upon Interaction | >1,000-fold brighter than split firefly luciferase | [2] |
| Example Fold Change in Luminescence (CHIP-Hsp70 PPI) | 180 ± 20-fold increase over background | [7] |
| Example Fold Change in Luminescence (CHIP-LWWPD PPI) | 300 ± 2.7-fold increase over background | [7] |
Experimental Protocols
The following sections provide a generalized methodology for utilizing the SmBiT and LgBiT system to study protein-protein interactions.
Vector Construction and Cloning
The first step in a NanoBiT® experiment is the generation of expression vectors encoding the proteins of interest fused to either SmBiT or LgBiT.
-
Vector Selection : Choose appropriate NanoBiT® vectors. Commercially available vectors offer various options, including N-terminal and C-terminal fusion orientations and different promoters (e.g., CMV for high expression, TK for low, more physiological expression).[4][8]
-
Cloning Strategy : The coding sequences of the target proteins are cloned into the selected LgBiT and SmBiT fusion vectors. Standard molecular cloning techniques, such as restriction enzyme digestion and ligation or seamless cloning methods, can be used.[3] It is often advisable to create both N- and C-terminal fusions for each protein to determine the optimal orientation that does not interfere with the protein-protein interaction.[9]
Cell Culture and Transfection
HEK293T and CHO cells are commonly used for NanoBiT® assays due to their high transfection efficiency and robust growth characteristics.
-
Cell Seeding : Seed the chosen mammalian cells in a suitable format (e.g., 96-well plates) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection : Co-transfect the cells with the SmBiT and LgBiT fusion constructs. The ratio of the two plasmids may need to be optimized, although a 1:1 ratio is a good starting point.[7] Use a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls, such as cells transfected with empty vectors or non-interacting protein pairs.
-
Incubation : Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.
Luminescence Assay (Live-Cell)
The Nano-Glo® Live Cell Assay System is typically used for real-time detection of luminescence in living cells.
-
Reagent Preparation : Prepare the Nano-Glo® Live Cell Reagent by diluting the furimazine substrate in the provided buffer according to the manufacturer's instructions.
-
Assay Initiation : Add the prepared reagent to the cells.
-
Signal Measurement : Immediately measure the luminescence using a plate reader. For kinetic studies, measurements can be taken at regular intervals over a desired period.
Data Analysis
The luminescence signal is directly proportional to the extent of the protein-protein interaction.
-
Background Subtraction : Subtract the luminescence signal from control wells (e.g., cells expressing non-interacting partners) from the signal of the experimental wells.
-
Normalization : If necessary, normalize the data to account for variations in cell number or transfection efficiency.
-
Data Interpretation : An increase in luminescence compared to the negative control indicates an interaction between the target proteins. The magnitude of the signal change can be used to quantify the strength of the interaction.
Visualizations
Signaling Pathway: GPCR-β-arrestin Interaction
Caption: GPCR activation by a ligand induces recruitment of β-arrestin, leading to SmBiT/LgBiT complementation.
Experimental Workflow: NanoBiT® PPI Assay
Caption: A streamlined workflow for conducting a NanoBiT® protein-protein interaction assay.
Logical Relationship: Principle of NanoBiT® Complementation
Caption: The core principle of NanoBiT®: interaction-driven complementation of LgBiT and SmBiT.
Applications in Research and Drug Development
The robust and sensitive nature of the SmBiT/LgBiT interaction has led to its widespread adoption in various research areas:
-
Mapping Protein-Protein Interaction Networks : The system is used to identify novel interaction partners and to validate known interactions in a cellular context.
-
Studying Signaling Pathways : The real-time nature of the assay is ideal for monitoring the dynamic changes in protein interactions that occur during signal transduction. A prominent example is its application in studying G-protein-coupled receptor (GPCR) signaling, particularly the interaction with β-arrestins.[10]
-
High-Throughput Screening for Drug Discovery : The plate-based format and high signal-to-background ratio make the NanoBiT® assay well-suited for high-throughput screening of small molecule libraries to identify compounds that either inhibit or stabilize protein-protein interactions.[4]
-
Investigating Viral-Host Interactions : The small size of the this compound is advantageous for studying the interactions of viral proteins, where genetic cargo capacity can be a limiting factor.
Conclusion
The interaction between the SmBiT and LgBiT subunits of NanoLuc® luciferase provides a highly sensitive, dynamic, and quantitative method for studying protein-protein interactions in living cells. The engineered low affinity of this interaction is a cornerstone of the technology, ensuring minimal background and a robust signal upon the association of target proteins. With its straightforward experimental workflow and broad applicability, the NanoBiT® system is a valuable tool for researchers and drug development professionals seeking to unravel the complexities of cellular protein networks.
References
- 1. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. eastport.cz [eastport.cz]
- 4. NanoBiT® PPI Starter Systems [promega.kr]
- 5. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 6. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NanoBiT Protein-Protein Interaction Assays - NanoBiT Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
A Deep Dive into Split-Luciferase Complementation Assays for Protein-Protein Interaction Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Among the various techniques developed to investigate these interactions, the split-luciferase complementation (SLC) assay has emerged as a powerful and versatile tool. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation of split-luciferase assays, tailored for professionals in research and drug development.
Core Principles of Split-Luciferase Complementation
The split-luciferase complementation assay is a type of protein-fragment complementation assay (PCA) that allows for the detection and quantification of PPIs in living cells and in vitro. The fundamental principle involves splitting a luciferase enzyme into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) half. These fragments are then genetically fused to two proteins of interest, often referred to as the "bait" and "prey".
If the bait and prey proteins interact, they bring the NLuc and CLuc fragments into close proximity, facilitating their refolding and reconstitution into a functional luciferase enzyme.[1][2][3] The restored enzymatic activity results in the emission of light upon the addition of a luciferase substrate, which can be quantitatively measured using a luminometer.[1][4] The intensity of the luminescent signal is directly proportional to the extent of the protein-protein interaction.
Several luciferase variants are commonly used in these assays, each with distinct characteristics:
-
Firefly Luciferase (FLuc): A widely used luciferase that requires ATP for its activity.[1]
-
Renilla Luciferase (RLuc): An ATP-independent luciferase, often used in dual-luciferase reporter assays.
-
NanoLuc® Luciferase (NLuc): A small, engineered luciferase from a deep-sea shrimp that is significantly brighter and more stable than Firefly and Renilla luciferases, and its activity is ATP-independent.[5] The split version of NanoLuc, known as NanoBiT®, consists of a large fragment (LgBiT) and a small, 11-amino-acid peptide (SmBiT), which have a very low affinity for each other, resulting in low background signal.[5][6]
The choice of luciferase depends on the specific application, with NanoLuc-based systems often being preferred for their high sensitivity and low background.[6]
Figure 1: Principle of the Split-Luciferase Complementation Assay.
Advantages and Limitations
Split-luciferase assays offer several advantages over other PPI detection methods like yeast two-hybrid (Y2H) and co-immunoprecipitation (co-IP).[2][6] They are highly sensitive, quantitative, and can be performed in real-time in living cells, allowing for the study of dynamic interactions.[2][6] The assay is also amenable to high-throughput screening (HTS) for the identification of PPI modulators.
However, there are also limitations to consider. The fusion of luciferase fragments to the proteins of interest can potentially lead to steric hindrance or mislocalization. Therefore, it is often necessary to test different fusion orientations (N- or C-terminal tagging) to identify the optimal construct combination that yields the strongest signal.[7] Another potential issue is the spontaneous, non-specific reassembly of the luciferase fragments, which can lead to background signal.[1] This can be minimized by using low-affinity split-luciferase systems like NanoBiT.[5][6]
Detailed Experimental Protocols
This section provides a generalized protocol for a cell-based split-luciferase assay using the NanoBiT® system in mammalian cells. This protocol can be adapted for other luciferase variants and cell types.
Plasmid Construction
-
Vector Selection: Obtain mammalian expression vectors containing the LgBiT and SmBiT fragments. These are commercially available from suppliers like Promega.
-
Gene Cloning: Clone the cDNA of the "bait" protein into one of the NanoBiT vectors (e.g., fusing it to LgBiT) and the "prey" protein into the other vector (e.g., fusing it to SmBiT). It is recommended to create both N-terminal and C-terminal fusion constructs for each protein to test all four possible combinations.
-
Sequence Verification: Sequence the final constructs to ensure the coding sequences are in-frame and free of mutations.
Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay.[8]
-
Transfection: Co-transfect the cells with the bait (LgBiT fusion) and prey (SmBiT fusion) plasmids. The optimal ratio of the two plasmids may need to be determined empirically. Include appropriate controls:
-
Negative Control: Transfect cells with one fusion construct and an empty vector.
-
Positive Control: Transfect cells with constructs encoding known interacting proteins fused to the LgBiT and SmBiT fragments.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
Luminescence Measurement
-
Reagent Preparation: Prepare the luciferase substrate solution according to the manufacturer's instructions. For the Nano-Glo® Live Cell Assay, this involves diluting the substrate in the provided buffer.
-
Substrate Addition: Add the prepared substrate solution to each well of the 96-well plate.[1]
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 3-10 minutes) to allow the luminescent signal to stabilize.[9]
-
Luminescence Reading: Measure the luminescence using a plate reader.[1]
Figure 2: General experimental workflow for a cell-based split-luciferase assay.
Data Presentation and Interpretation
The quantitative nature of the split-luciferase assay allows for the determination of various parameters of protein-protein interactions. The raw data is typically presented as Relative Luminescence Units (RLU).
Table 1: Example Quantitative Data for PPI Analysis
| Interacting Pair | Fusion Orientation | Mean RLU (n=3) | Fold Change over Negative Control | Apparent KD |
| Protein X - Protein Y | N-LgBiT-X + N-SmBiT-Y | 8,500,000 | 170 | 50 nM |
| Protein X - Protein Y | C-LgBiT-X + N-SmBiT-Y | 1,200,000 | 24 | - |
| Protein X - Protein Y | N-LgBiT-X + C-SmBiT-Y | 950,000 | 19 | - |
| Protein X - Protein Y | C-LgBiT-X + C-SmBiT-Y | 600,000 | 12 | - |
| Negative Control | N-LgBiT-X + Empty Vector | 50,000 | 1 | - |
Note: Data is hypothetical and for illustrative purposes.
A high fold change in RLU of the interacting pair over the negative control indicates a specific interaction. The apparent dissociation constant (KD) can be determined by titrating one of the interacting partners while keeping the other at a constant concentration.
Table 2: Example Data for Inhibitor Screening
| Compound | Concentration | Mean RLU (n=3) | % Inhibition | IC50 |
| Inhibitor A | 1 µM | 4,250,000 | 50% | 1 µM |
| Inhibitor A | 10 µM | 900,000 | 89.4% | |
| Inhibitor A | 100 µM | 150,000 | 98.2% | |
| Vehicle (DMSO) | - | 8,500,000 | 0% |
Note: Data is hypothetical and for illustrative purposes.
For inhibitor screening, a decrease in the luminescent signal in the presence of a compound indicates inhibition of the PPI. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.
Application Example: Studying the RAS-RAF Signaling Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[] Split-luciferase assays have been successfully used to study the dimerization of RAF kinases, a key event in the activation of this pathway.[11][12]
The following diagram illustrates the core interactions in the RAS-RAF signaling cascade that can be investigated using split-luciferase assays.
Figure 3: Simplified RAS-RAF signaling pathway highlighting key PPIs.
By fusing LgBiT and SmBiT to RAF isoforms (e.g., BRAF and CRAF), researchers can quantify their homo- and heterodimerization in response to upstream signals like RAS activation or the presence of specific inhibitors.[11]
Conclusion
Split-luciferase complementation assays represent a robust and highly sensitive method for the quantitative analysis of protein-protein interactions in a variety of contexts. Their adaptability for high-throughput screening makes them particularly valuable for drug discovery and development. By carefully considering experimental design, including the choice of luciferase and fusion constructs, researchers can leverage this powerful technology to gain deep insights into the intricate networks of protein interactions that govern cellular function.
References
- 1. Experimental and Analytical Framework for “Mix-and-Read” Assays Based on Split Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of temporal patterns of GPCR-β-arrestin interactions using split luciferase-fragment complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Split Luciferase Complementation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the SmBiT Tag for Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Small Binary Tag (SmBiT), a key component of the NanoBiT® protein-protein interaction (PPI) system. It details the core principles of the technology, experimental protocols, and data analysis considerations, with a focus on quantitative data and practical application in research and drug development.
Core Principles of the SmBiT Tag and NanoBiT® Technology
The NanoBiT® technology is a structural complementation reporter system designed for the sensitive and quantitative analysis of protein-protein interactions in live cells and biochemical assays.[1][2] The system is based on the engineered NanoLuc® luciferase, which is split into two subunits: a large, 17.6 kDa protein fragment termed Large BiT (LgBiT), and a small, 11-amino acid peptide known as the Small BiT (SmBiT).[3][4]
The this compound has the amino acid sequence VTGYRLFEEIL .[5]
Individually, the LgBiT and SmBiT subunits are inactive. However, when brought into proximity by the interaction of two proteins to which they are respectively fused, they reconstitute a functional NanoLuc® enzyme, generating a bright luminescent signal in the presence of the furimazine substrate.[3][4] A key feature of the SmBiT-LgBiT interaction is its low affinity, with a dissociation constant (Kd) of 190 µM.[3][6] This weak association minimizes spontaneous complementation, resulting in low background signal and a high signal-to-background ratio upon protein interaction.[7] The reversible nature of the SmBiT-LgBiT interaction also allows for the real-time monitoring of dynamic protein interactions, including both association and dissociation events.[3]
Quantitative Parameters of the NanoBiT® Assay
The performance of the NanoBiT® assay can be characterized by several quantitative parameters that are crucial for assay development and validation, particularly in a high-throughput screening (HTS) context.
| Parameter | Typical Value/Range | Significance | Reference(s) |
| Dissociation Constant (Kd) of SmBiT-LgBiT | 190 µM | The low affinity minimizes background signal from spontaneous association. | [3][6] |
| Signal-to-Background (S/B) Ratio | >10-fold to >100-fold | Indicates the dynamic range of the assay. Varies depending on the interaction affinity and expression levels of the fusion proteins. | [8][9] |
| Z'-Factor | > 0.5 | A measure of assay quality and suitability for HTS. Values ≥ 0.5 are generally considered excellent for screening. | [10] |
Experimental Protocols
Cloning of SmBiT and LgBiT Fusion Constructs
The generation of high-quality expression vectors is the first critical step in a NanoBiT® assay. The proteins of interest can be fused to either the N- or C-terminus of both SmBiT and LgBiT. It is recommended to test all four possible orientations for each protein pair to determine the optimal configuration for signal generation.
General Cloning Strategy:
-
Vector Selection: Choose an appropriate expression vector containing the SmBiT or LgBiT sequence. Commercially available vectors often include multiple cloning sites (MCS) for traditional restriction enzyme cloning or are compatible with seamless cloning methods like Gibson Assembly or Gateway cloning.[11][12]
-
Primer Design: Design PCR primers to amplify the coding sequence of the protein of interest. The primers should include appropriate restriction sites or overhangs for insertion into the chosen vector. Ensure the protein of interest is in-frame with the SmBiT or LgBiT tag. Flexible linkers (e.g., Gly-Ser linkers) can be incorporated between the protein of interest and the tag to minimize steric hindrance.
-
PCR Amplification: Amplify the gene of interest using a high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the purified insert into the prepared vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli cells. Select for positive clones and verify the correct insertion and sequence by colony PCR and Sanger sequencing.
Cell Line Preparation and Transfection
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SmBiT and LgBiT expression plasmids
-
Transfection reagent (e.g., Lipofectamine® 2000 or FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the SmBiT and LgBiT plasmids in Opti-MEM®. A 1:1 ratio of the plasmids is a good starting point.
-
In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for protein expression.
-
Assay Preparation: After incubation, detach the cells using trypsin and resuspend them in the desired assay buffer or medium. Seed the cells into a white, opaque assay plate at the desired density.
Luminescence Detection
Materials:
-
Transfected cells in an assay plate
-
Nano-Glo® Live Cell Assay Reagent (containing furimazine substrate)
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.
-
Substrate Addition: Add the prepared reagent to each well of the assay plate. The volume added should be proportional to the volume of cell suspension in the well (typically a 1:4 or 1:5 ratio).
-
Incubation: Incubate the plate at room temperature for 10-20 minutes to allow the signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. For kinetic assays, repeated measurements can be taken over time.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for a NanoBiT® protein-protein interaction assay.
Caption: A generalized experimental workflow for the NanoBiT® protein-protein interaction assay.
GPCR Signaling Pathway Example
This diagram illustrates the application of the this compound in studying the interaction between a G-protein coupled receptor (GPCR) and a G-protein alpha subunit upon ligand binding.[1][13][14]
References
- 1. Nanoluciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Nanolu0ciferase-Based Complementation Assay to Detect GPCR-G Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to Protein Fragment Complementation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Protein Fragment Complementation Assays (PCAs), a powerful class of techniques for studying protein-protein interactions (PPIs) in living cells and in vitro. PCAs are instrumental in elucidating complex biological pathways and serve as a critical tool in modern drug discovery and development. This document details the core principles of PCAs, describes the methodologies of key experimental variants, presents quantitative data for assay performance, and illustrates relevant signaling pathways and experimental workflows.
Core Principles of Protein Fragment Complementation Assays
Protein Fragment Complementation Assays are based on the principle of rationally dissecting a reporter protein into two or more non-functional fragments. These fragments are then fused to two proteins of interest, often referred to as "bait" and "prey". If the bait and prey proteins interact, they bring the reporter fragments into close proximity, facilitating their reassembly into a functional reporter protein.[1][2][3][4] The reconstituted reporter generates a detectable signal, such as light, fluorescence, or cell survival, which serves as a proxy for the interaction between the proteins of interest.[1][2]
The key advantage of PCAs is their ability to detect PPIs directly within a cellular environment, preserving the native context of protein folding, post-translational modifications, and subcellular localization.[3][5] This provides a more biologically relevant picture of protein interactions compared to purely in vitro methods.
References
- 1. Using the beta-lactamase protein-fragment complementation assay to probe dynamic protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] β-Lactamase protein fragment complementation assays as in vivo and in vitro sensors of protein–protein interactions | Semantic Scholar [semanticscholar.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Beta-lactamase protein fragment complementation assays as in vivo and in vitro sensors of protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
NanoBiT Technology: An In-Depth Technical Guide for Drug Discovery Professionals
An Introduction to a Powerful Tool for Studying Protein-Protein Interactions
NanoBiT® technology, a product of Promega Corporation, has emerged as a highly sensitive and versatile tool for studying protein-protein interactions (PPIs) in real-time and within the native context of living cells. This technology is based on the principle of structural complementation of a split NanoLuc® luciferase enzyme. Its high sensitivity, low background, and reversible nature make it an invaluable asset in basic research and, increasingly, in the field of drug discovery for identifying and characterizing modulators of PPIs.[1][2][3] This guide provides a comprehensive overview of the core principles of NanoBiT technology, detailed experimental protocols, and its applications in elucidating signaling pathways relevant to drug development.
Core Principles of NanoBiT Technology
NanoBiT technology utilizes a binary system consisting of two subunits derived from the bright and stable NanoLuc® luciferase. These subunits are the Large BiT (LgBiT), an 18 kDa polypeptide, and the Small BiT (SmBiT), a small 11-amino acid peptide.[1][4] The key to the NanoBiT system lies in the engineered low affinity between LgBiT and SmBiT. This weak interaction prevents their spontaneous association when expressed as fusions to two proteins of interest. Only when the two target proteins interact, bringing LgBiT and SmBiT into close proximity, do they reconstitute a functional NanoLuc® enzyme, which then generates a bright luminescent signal in the presence of its substrate, furimazine.[1][3]
This complementation is reversible, allowing for the dynamic monitoring of both the association and dissociation of protein complexes in real-time.[1][2] The small size of the SmBiT tag minimizes the risk of steric hindrance that could interfere with the natural function and interaction of the target proteins.[2]
A variation of this technology, known as HiBiT, utilizes a high-affinity version of the small peptide. This system is not suitable for studying dynamic PPIs due to the strong, essentially irreversible interaction between the HiBiT peptide and LgBiT. Instead, HiBiT is primarily used for protein quantification and localization studies.[4][5]
Experimental Workflow: From Concept to Data
The successful implementation of a NanoBiT assay involves a series of well-defined steps, from the initial vector construction to the final data analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a NanoBiT PPI assay. Optimization will be required for specific protein pairs and cell types.
Protocol 1: Generation of NanoBiT Fusion Constructs
-
Vector Selection: Choose appropriate NanoBiT vectors (available from Promega) that allow for N-terminal or C-terminal fusion of your proteins of interest to LgBiT and SmBiT.
-
Cloning: Subclone the coding sequences of your target proteins into the selected NanoBiT vectors using standard molecular cloning techniques.
-
Orientation Optimization: To minimize steric hindrance and ensure optimal complementation, it is crucial to test all four possible fusion orientations:
-
N-LgBiT-ProteinA + N-SmBiT-ProteinB
-
N-LgBiT-ProteinA + ProteinB-C-SmBiT
-
ProteinA-C-LgBiT + N-SmBiT-ProteinB
-
ProteinA-C-LgBiT + ProteinB-C-SmBiT
-
-
Sequence Verification: Sequence verify all constructs to ensure the in-frame fusion of the target protein with the NanoBiT tags.
Protocol 2: Live-Cell NanoBiT Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate growth medium.
-
Transfection:
-
Seed cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent. A 1:1 ratio of the two plasmids is a good starting point, but this may require optimization.
-
Include appropriate controls:
-
Negative Control: Transfect with one fusion construct and an empty vector.
-
Positive Control: Use a known interacting protein pair fused to LgBiT and SmBiT.
-
-
-
Protein Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the fusion proteins.
-
Assay Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions. This typically involves diluting the substrate in the provided buffer.
-
Luminescence Measurement:
-
Equilibrate the plate to the desired assay temperature (typically 37°C).
-
Add the prepared Nano-Glo® reagent to each well.
-
Immediately measure luminescence using a plate reader. For kinetic assays, take repeated readings over time.
-
Data Presentation
A key advantage of the NanoBiT system is its ability to generate quantitative data that can be used to determine the potency and efficacy of PPI modulators.
Table 1: Example Quantitative Data from NanoBiT Assays
| Interacting Proteins | Modulator | Assay Type | Parameter | Value | Reference |
| FRB - FKBP | Rapamycin | Induction | EC50 | 0.2 nM | (Dixon et al., 2016) |
| BRD4 - Histone H3.3 | JQ1 | Inhibition | IC50 | 33 nM | (Promega Application Note) |
| p53 - MDM2 | Nutlin-3 | Inhibition | IC50 | 90 nM | (Promega Application Note) |
| RAS - RAF | BI-2852 | Inhibition | IC50 | 1 µM | (Ismail et al., 2020) |
Application in Signaling Pathway Analysis
NanoBiT technology is a powerful tool for dissecting complex signaling pathways by enabling the direct observation of PPIs that are central to these cascades.
GPCR Signaling: G-protein Dissociation
G-protein coupled receptors (GPCRs) are a major class of drug targets. Upon ligand binding, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein, leading to the dissociation of Gα from the Gβγ dimer. This dissociation event can be readily monitored using NanoBiT.
In this experimental setup, LgBiT is fused to the Gα subunit and SmBiT is fused to the Gγ subunit. In the inactive state, the G-protein is intact, and a strong luminescent signal is detected. Upon GPCR activation and subsequent G-protein dissociation, LgBiT and SmBiT are separated, leading to a decrease in luminescence. This provides a direct readout of GPCR activation.
Kinase Signaling: RAS-RAF Interaction
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer. The direct interaction between RAS and RAF is a key step in this pathway and a prime target for therapeutic intervention.
By fusing SmBiT to RAS and LgBiT to RAF, their interaction can be monitored by the production of a luminescent signal. This assay can be used in high-throughput screening campaigns to identify small molecules that disrupt this critical PPI, potentially leading to the development of new cancer therapeutics.[3]
Conclusion
NanoBiT technology provides a robust and sensitive platform for the quantitative analysis of protein-protein interactions in living cells. Its application in drug discovery is rapidly expanding, offering a means to study the mechanism of action of existing drugs and to screen for novel modulators of challenging targets. The detailed protocols and examples of signaling pathway analysis provided in this guide serve as a starting point for researchers and scientists looking to leverage the power of NanoBiT in their drug development efforts. The continued innovation in this field promises to further enhance our ability to understand and therapeutically target the complex network of protein interactions that underpin cellular function and disease.
References
- 1. news-medical.net [news-medical.net]
- 2. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to Bioluminescence-Based Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of bioluminescence-based assays for studying protein-protein interactions (PPIs). These powerful techniques offer high sensitivity and the ability to monitor interactions in the physiologically relevant context of living cells, making them invaluable tools in basic research and drug discovery.
Core Technologies: BRET and PCA
Two primary strategies harness the power of bioluminescence to detect PPIs: Bioluminescence Resonance Energy Transfer (BRET) and Protein-fragment Complementation Assays (PCA).
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[1] This energy transfer only occurs when the donor and acceptor are within a close proximity (typically <10 nm), a distance that corresponds with most biological interactions.[2][3]
The fundamental principle involves fusing the proteins of interest to a donor luciferase (e.g., NanoLuc®) and an acceptor fluorophore (e.g., a fluorescent protein or a labeled HaloTag®). When the proteins interact, they bring the donor and acceptor into close proximity. Upon addition of a substrate, the luciferase emits light, which excites the nearby acceptor, causing it to fluoresce at a different wavelength. The ratio of acceptor emission to donor emission provides a quantitative measure of the interaction.[1][2] A key advantage of BRET is the low background signal, as it does not require an external light source for excitation, thus avoiding issues like autofluorescence and photobleaching.[2]
The NanoBRET™ system, utilizing the small (19kDa) and intensely bright NanoLuc® luciferase, represents a significant advancement.[3][4] Its high signal intensity allows for detection at low, more physiological expression levels, and its blue-shifted emission spectrum combined with red-shifted acceptors minimizes spectral overlap, leading to superior signal-to-background ratios.[3][5]
Protein-fragment Complementation Assays (PCA)
PCA, also known as split-luciferase assays, operates on the principle of reconstituting a functional enzyme from its inactive fragments.[6][7] A luciferase is rationally split into two non-functional parts. Each part is then fused to one of the two proteins of interest. If the target proteins interact, they bring the luciferase fragments into close proximity, allowing them to refold and reconstitute a functional, light-emitting enzyme.[7][8]
The NanoBiT® (NanoLuc® Binary Technology) system is a prominent example of PCA.[9] It consists of a large, structurally optimized fragment (LgBiT, 17.6 kDa) and a small peptide fragment (SmBiT, 11 amino acids) that have a very low affinity for each other.[9] This weak association ensures that complementation is driven by the interaction of the fused target proteins, not by the spontaneous reassembly of the fragments. This property also makes the interaction reversible, allowing for the real-time monitoring of both association and dissociation of protein complexes.[9][10]
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 2. blog.benchsci.com [blog.benchsci.com]
- 3. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Fragment Complementation Assays: Advancing Protein-Protein Interaction Analysis in Living Cells - Creative Proteomics [iaanalysis.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]
- 10. youtube.com [youtube.com]
A Technical Guide to the SmBiT Tag: Size, Steric Hindrance, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Small Binary Tag (SmBiT), a component of the NanoLuc® Binary Technology (NanoBiT®) system. We will delve into the quantitative aspects of the SmBiT tag's size, its comparison with other common protein tags, and the critical considerations regarding potential steric hindrance in experimental designs. This document also offers detailed protocols for key applications and visual diagrams to elucidate experimental workflows and signaling pathways.
The NanoBiT® system is a structural complementation reporter technology used for the intracellular detection of protein-protein interactions (PPIs) in real-time[1][2]. It is composed of two subunits derived from the bright NanoLuc® luciferase: a large subunit, LgBiT, and the small 11-amino-acid peptide, SmBiT[3][4]. These subunits have a low affinity for each other and are fused to proteins of interest[5][6]. When the target proteins interact, LgBiT and SmBiT are brought into close proximity, reconstituting a functional luciferase enzyme that generates a bright luminescent signal in the presence of the furimazine substrate[1][3][6].
Quantitative Data on this compound Size
The minimal size of the this compound is one of its most significant advantages, designed to reduce the likelihood of interfering with the function of the protein it is fused to[3].
| Property | Value | Reference |
| Amino Acid Length | 11 | [1][3][7] |
| Amino Acid Sequence | VTGYRLFEEIL | [7] |
| Molecular Weight | ~1.3 kDa | [5][8][9] |
To put the size of SmBiT into perspective, the following table compares it with other commonly used protein tags.
| Tag Name | Size (Amino Acids) | Molecular Weight (kDa) | Type |
| SmBiT | 11 | ~1.3 | Complementation Tag |
| His-Tag (6xHis) | 6-10 | ~0.84 | Affinity Tag |
| FLAG-Tag | 8 | ~1.0 | Epitope Tag |
| HA-Tag | 9 | ~1.1 | Epitope Tag |
| c-Myc-Tag | 10 | ~1.2 | Epitope Tag |
| Strep-Tag II | 8 | ~1.0 | Affinity Tag |
| Calmodulin-Binding Peptide (CBP) | 26 | ~4.0 | Affinity Tag |
| HiBiT | 11 | ~1.3 | Complementation Tag |
| LgBiT | ~156 | ~17.6 - 18 | Complementation Tag |
| Glutathione-S-Transferase (GST) | ~211 | ~26 | Solubility/Affinity Tag |
| Maltose-Binding Protein (MBP) | ~396 | ~42.5 | Solubility/Affinity Tag |
| Green Fluorescent Protein (GFP) | ~238 | ~27 | Fluorescent Tag |
Potential for Steric Hindrance and Mitigation Strategies
While the diminutive size of the this compound is intended to minimize functional interference, the potential for steric hindrance is a critical consideration in any protein fusion strategy[3][10]. Steric hindrance can prevent the proper interaction of the tagged proteins or obstruct the complementation of the SmBiT and LgBiT fragments[10].
Key Mitigation Strategies:
-
Flexible Linkers: Incorporating a flexible linker, such as a glycine-serine repeat (e.g., GGGGS), between the protein of interest and the this compound is a highly recommended practice. This provides spatial separation and rotational freedom, reducing the likelihood of steric clashes[10][11].
-
Terminal Positioning: The location of the tag (N-terminus vs. C-terminus) can significantly impact protein function, localization, and the efficiency of the NanoBiT assay[5][11]. For instance, when studying the RAS protein, which localizes to the cellular membrane via its C-terminus, the tag was positioned at the N-terminus to avoid interference[5]. It is often necessary to empirically test all four fusion combinations (N- and C-terminal fusions for both interacting proteins) to identify the optimal configuration that yields a robust signal[5][10].
-
Structural Analysis: If the three-dimensional structures of the interacting proteins are known, they can be used to rationally guide tag placement. The tag should be positioned away from known interaction interfaces, active sites, or domains critical for protein folding and function[11].
Caption: Decision workflow for minimizing steric hindrance in SmBiT fusion constructs.
Detailed Experimental Protocols
General Live-Cell NanoBiT Protein-Protein Interaction (PPI) Assay
This protocol describes a general method for detecting PPIs in living mammalian cells using transient transfection.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T or HeLa) into a 96-well white, solid-bottom cell culture plate at a density that will result in 80-90% confluency at the time of the assay (typically 24 hours post-seeding).
-
Plasmid Transfection: Co-transfect the cells with plasmids encoding the LgBiT- and SmBiT-fusion proteins[4][5].
-
Dilute plasmid DNA for each construct in a serum-free medium like Opti-MEM®[4].
-
Use a suitable transfection reagent (e.g., FuGENE® HD) according to the manufacturer's instructions[4][5]. A lipid-to-DNA ratio may need optimization for your specific cell type[4].
-
For constructs with strong promoters (e.g., CMV), it is crucial to titrate the amount of transfected DNA to minimize nonspecific background signals from protein overexpression[4].
-
-
Incubation: Incubate the transfected cells for 20-24 hours at 37°C in a 5% CO₂ incubator[4].
-
Substrate Preparation: Prepare the Nano-Glo® Live Cell Assay reagent by diluting the furimazine substrate in the provided buffer according to the manufacturer's protocol[1].
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 10 minutes.
-
Add the prepared Nano-Glo® reagent to each well (e.g., 25 µL for a 100 µL culture volume)[5].
-
Wait for at least 3 minutes for the signal to stabilize.
-
Measure luminescence using a plate reader. For kinetic studies, measurements can be taken at multiple time points after the addition of a stimulus[3].
-
Caption: Workflow for a live-cell NanoBiT Protein-Protein Interaction (PPI) assay.
Lysate-Based NanoBiT Biochemical Assay (NBBA)
This protocol is adapted for biochemical screening using cell lysates, which can be advantageous for testing compounds that are not cell-permeable[5].
Methodology:
-
Cell Culture and Transfection: Culture and transfect cells (e.g., HEK293) in larger format dishes (e.g., 10-cm or 15-cm) with plasmids encoding the LgBiT and SmBiT fusion proteins[5].
-
Cell Lysis: After 24-48 hours of expression, harvest the cells. Lyse the cells in a suitable lysis buffer (e.g., buffer containing 25 mM Tris pH 8, 100 mM NaCl, 0.5 mM TCEP)[5].
-
Lysate Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay)[5].
-
Assay Setup:
-
Perform serial dilutions of the cell lysate in a titration buffer in a 384-well plate[5].
-
Add any test compounds or inhibitors at this stage and incubate as required.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® substrate to each well[5].
-
Measure the luminescence signal using a plate reader.
-
Caption: Workflow for a lysate-based NanoBiT Biochemical Assay (NBBA).
Applications in Signaling Pathway Analysis
The this compound and the NanoBiT system are powerful tools for dissecting dynamic signaling events in live cells.
GPCR-β-Arrestin Recruitment
G protein-coupled receptor (GPCR) activation by a ligand often leads to the recruitment of β-arrestin proteins, a key step in signal desensitization and internalization. This interaction can be monitored in real-time using NanoBiT[12][13].
-
Construct Design: The GPCR is typically fused to SmBiT, and β-arrestin is fused to LgBiT[12][14].
-
Assay Principle: Upon agonist stimulation of the GPCR, β-arrestin is recruited to the receptor, bringing SmBiT and LgBiT into proximity and generating a luminescent signal[13]. The kinetics of this signal can differentiate between receptor classes (e.g., transient Class A vs. stable Class B interactions)[12][13].
Caption: GPCR-β-Arrestin recruitment assay using the NanoBiT system.
RAS-RAF Interaction
The interaction between RAS and RAF is a critical node in mitogenic signaling pathways and a target for cancer therapies. The NanoBiT system has been used to study this interaction and screen for inhibitors[5].
-
Construct Design: To avoid interfering with membrane localization, LgBiT is fused to the N-terminus of KRAS, and SmBiT is fused to the N-terminus of CRAF[5].
-
Assay Principle: The constitutive interaction between active KRAS and CRAF in transfected cells results in a luminescent signal. This setup can be adapted into a biochemical assay using cell lysates to screen for compounds that disrupt this interaction[5].
Caption: RAS-RAF interaction assay using the NanoBiT system.
Conclusion
The this compound offers a significant advantage for studying protein-protein interactions due to its exceptionally small size, which minimizes the potential for altering the natural biology of the system under investigation. However, careful experimental design, including the strategic use of flexible linkers and the empirical testing of tag placement, is paramount to mitigating the risk of steric hindrance. The versatility of the NanoBiT system, enabling both live-cell kinetic analysis and high-throughput biochemical screening, makes it an invaluable tool for researchers in basic science and drug development.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 2. Imaging Intracellular Localization of Protein-to-Protein Interactions Using NanoBiT® Technology | Evident Scientific [evidentscientific.com]
- 3. NanoBiT® PPI Starter Systems [promega.jp]
- 4. promega.com [promega.com]
- 5. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lights, Camera, Interaction: Studying Protein–Protein Interactions of the ER Protein Translocase in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR Research Solutions [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes: SmBiT Tag Protocol for Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NanoLuc® Binary Technology (NanoBiT®) is a powerful and versatile tool for studying protein dynamics in living cells. It is a structural complementation system based on the exceptionally bright NanoLuc® luciferase. The luciferase is split into two subunits: a large, structurally optimized 17.6 kDa fragment called LgBiT, and a small, 11-amino acid peptide known as SmBiT.[1] These subunits are fused to two proteins of interest. When the target proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute into a functional enzyme that generates a bright, quantifiable luminescent signal in the presence of the furimazine substrate.[2][3]
A key feature of the system is the low affinity between the LgBiT and SmBiT fragments themselves, which ensures that the reconstitution is driven by the interaction of the target proteins, minimizing background from spontaneous association.[1][4] This interaction is also reversible, making the SmBiT tag system ideal for real-time kinetic analysis of both protein association and dissociation in live cells.[1][2] Its high sensitivity allows for detection even at low, physiological expression levels, making it a superior alternative to many traditional protein complementation assays.[5]
Core Mechanism of SmBiT:LgBiT Complementation
Caption: Mechanism of NanoBiT® complementation upon protein interaction.
Quantitative Data Summary
The NanoBiT® system has been engineered for optimal performance in live-cell assays. The key parameters are summarized below for easy comparison.
| Parameter | Description | Value(s) | Reference(s) |
| Component Size | Molecular weight of the luciferase fragments. | LgBiT: ~17.6-18 kDaSmBiT: 11 amino acids (~1.3 kDa) | [2][6] |
| Dissociation Constant (KD) | Affinity between LgBiT and SmBiT fragments. A high KD indicates low affinity, reducing background. | SmBiT:LgBiT: 190 µM | [1][4] |
| Affinity of alternative peptides for LgBiT. | Natural Peptide (NP): 0.9 µMHiBiT (High Affinity): 0.7 nM | [7] | |
| Signal Induction | Typical fold-increase in luminescence upon protein interaction in HEK293T cells. | 180 to 300-fold increase over background. | [8] |
| Promoter | Promoter used in starter system vectors to drive fusion protein expression. | Herpes Simplex Virus Thymidine Kinase (HSV-TK) promoter for low, constitutive expression. | [2][5] |
| Substrate | Reagent used for detection in live cells. | Nano-Glo® Live Cell Reagent containing cell-permeable furimazine. | [1][2] |
Key Applications & Protocols
The this compound system is adaptable for a wide range of applications to study dynamic cellular processes.
Protein-Protein Interaction (PPI) Analysis
This is the primary application of the SmBiT system, enabling real-time monitoring of the association and dissociation of two proteins of interest within a living cell.
Experimental Workflow for PPI Analysis
Caption: General experimental workflow for a NanoBiT® PPI assay.
Detailed Protocol:
-
Vector Construction:
-
Select appropriate NanoBiT® vectors for N-terminal or C-terminal fusions of your proteins of interest (e.g., from the NanoBiT® PPI MCS Starter System).[2] The choice of N- or C-terminal tagging can be critical and may require empirical testing to find the optimal orientation that does not disrupt protein function or interaction.
-
Clone the coding sequence of Protein A into a LgBiT vector and Protein B into a SmBiT vector using standard molecular cloning techniques.
-
Include positive controls (e.g., FKBP:FRB or PRKACA:PRKAR2A vectors) and a negative control (e.g., a vector expressing a non-interacting protein).[2][3]
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T or HeLa) in a white, opaque 96-well plate suitable for luminescence assays.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs. A 1:1 ratio of the plasmids is typically a good starting point, though optimization may be required.[9] Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Luminescence Assay:
-
Prepare the Nano-Glo® Live Cell Assay Reagent by diluting the substrate in the provided buffer as per the technical manual.[2]
-
Equilibrate the plate to the desired assay temperature (typically 37°C for live-cell kinetics).
-
Add the prepared Nano-Glo® reagent to each well.
-
For kinetic assays, immediately place the plate in a luminometer capable of repeated measurements over time.
-
Measure a baseline luminescence for several minutes.
-
To study induction or inhibition, add the compound of interest (e.g., 500 nM rapamycin (B549165) for the FKBP:FRB control) and continue to measure the luminescent signal in real-time.[2] For endpoint assays, measure luminescence after a fixed incubation time.
-
Monitoring GPCR Internalization
The SmBiT system can be adapted to monitor the trafficking of membrane proteins, such as G-protein coupled receptors (GPCRs). This is achieved by tagging the GPCR with SmBiT and an endosomal marker protein (like FYVE) with LgBiT. Upon agonist stimulation, the GPCR internalizes and co-localizes with the endosome, bringing the tags together and generating a signal.[10][11]
Signaling Pathway for GPCR Internalization Assay
Caption: Assay principle for monitoring GPCR internalization.
Detailed Protocol:
-
Vector Construction:
-
Clone the GPCR of interest into a SmBiT fusion vector.
-
Clone a marker protein for early endosomes (e.g., the FYVE domain) into a LgBiT fusion vector.[11]
-
-
Cell Culture and Transfection:
-
Follow the same procedure as for the PPI assay, co-transfecting cells with the GPCR-SmBiT and LgBiT-endosomal marker constructs.
-
-
Internalization Assay:
-
Add the Nano-Glo® Live Cell Reagent and measure baseline luminescence.
-
Add a known agonist for the GPCR to stimulate internalization.[11]
-
Monitor the increase in luminescence in real-time as the receptor traffics to the endosome and interacts with the LgBiT-tagged marker. The signal will typically peak and then may decrease as the receptor is recycled back to the membrane or trafficked for degradation.[11]
-
This application is highly valuable in drug development for screening compounds that modulate receptor activity and trafficking. The versatility of the assay allows it to be adapted for other trafficking events, including viral entry.[10]
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 2. NanoBiT® PPI Starter Systems [promega.jp]
- 3. eastport.cz [eastport.cz]
- 4. news-medical.net [news-medical.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. selectscience.net [selectscience.net]
- 7. A dynamic and screening-compatible nanoluciferase-based complementation assay enables profiling of individual GPCR–G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SmBiT Tag Technology in Drug Discovery and Screening
Introduction
The NanoLuc® Binary Technology (NanoBiT®) has emerged as a powerful tool in drug discovery and screening, offering a sensitive and quantitative method to study protein-protein interactions (PPIs) and their modulation in real-time within living cells. The system is based on the structural complementation of a large, 17.6 kDa subunit (LgBiT) and a small, 11-amino acid peptide (SmBiT) derived from the bright NanoLuc® luciferase.[1][2] These subunits have a low affinity for each other and only reconstitute into a functional, luminescent enzyme when brought into close proximity by the interaction of two proteins to which they are fused.[2] This technology provides a versatile platform for various applications, including the study of protein-protein interactions, G-protein coupled receptor (GPCR) signaling, and targeted protein degradation.
Key Features of the SmBiT Tag System:
-
High Sensitivity: The exceptional brightness of the reconstituted NanoLuc® luciferase allows for the detection of protein interactions even at low expression levels.[3]
-
Real-Time Kinetics: The reversible nature of the LgBiT-SmBiT interaction enables the monitoring of both association and dissociation of proteins in real-time in living cells.[2][3]
-
Quantitative Data: The luminescent signal is proportional to the extent of the protein-protein interaction, allowing for the quantitative determination of compound potency (EC50/IC50) and suitability for high-throughput screening (Z' factor).
-
Versatility: The small size of the this compound minimizes steric hindrance and allows for fusion to various proteins of interest for a wide range of applications.
Application: Protein-Protein Interaction (PPI) Assays
The this compound system is extensively used to study the modulation of PPIs by small molecules, making it an ideal tool for screening PPI inhibitors or stabilizers.
Signaling Pathway and Experimental Workflow
The fundamental principle involves tagging two interacting proteins, Protein A and Protein B, with the LgBiT and SmBiT subunits, respectively. The interaction between Protein A and Protein B brings the LgBiT and SmBiT tags into close proximity, leading to the reconstitution of a functional NanoLuc® enzyme and the emission of a quantifiable luminescent signal in the presence of the furimazine substrate. Small molecules that disrupt or enhance this interaction will cause a decrease or increase in the luminescent signal, respectively.
Quantitative Data for PPI Assays
| Assay Type | Interacting Proteins | Compound Type | Key Metric | Value | Reference |
| PPI Inhibition | RAS-RAF | Inhibitor | IC50 | Compound-dependent | [4] |
| PPI Inhibition | RAS-PI3K | Inhibitor | IC50 | Compound-dependent | [4] |
| HTS Feasibility | RGS-Gα | Modulator | Z' factor | 0.69 - 0.73 | [5] |
Detailed Experimental Protocol for PPI Assay
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for Protein A-LgBiT and Protein B-SmBiT fusions
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white, solid-bottom assay plates
-
Nano-Glo® Live Cell Assay System (Substrate and Buffer)
-
Test compounds
-
Luminometer
Procedure:
-
Vector Construction: Clone the cDNAs for the proteins of interest (Protein A and Protein B) into NanoBiT® vectors to create fusion constructs with LgBiT and SmBiT.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Transfection:
-
Prepare a DNA-transfection reagent complex in Opti-MEM®. For each well, mix 50 ng of each plasmid (Protein A-LgBiT and Protein B-SmBiT) with the transfection reagent according to the manufacturer's instructions.
-
Incubate the complex for 10-15 minutes at room temperature.
-
Add 10 µL of the complex to each well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Gently remove the medium from the cells and replace it with 80 µL of Opti-MEM®.
-
Add 20 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired time (e.g., 2-6 hours) at 37°C.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the buffer according to the product manual.
-
Add 25 µL of the reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Application: G-Protein Coupled Receptor (GPCR) Signaling
The this compound system can be adapted to monitor key events in GPCR signaling, including β-arrestin recruitment and G-protein dissociation.
A. β-Arrestin Recruitment Assay
This assay is used to screen for agonists, antagonists, and biased ligands of GPCRs by monitoring the interaction between the activated GPCR and β-arrestin.
Upon agonist binding, the GPCR undergoes a conformational change, is phosphorylated by G-protein-coupled receptor kinases (GRKs), and recruits β-arrestin. By tagging the GPCR with SmBiT and β-arrestin with LgBiT, this recruitment event leads to NanoLuc® complementation and a luminescent signal.
| GPCR | Ligand | Key Metric | Value |
| β2-adrenergic receptor | Isoproterenol | EC50 | ~10 nM |
| Vasopressin V2 receptor | Arginine Vasopressin | EC50 | ~1 nM |
B. G-Protein Dissociation Assay
This assay monitors the activation of a GPCR by measuring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G-protein.
Upon GPCR activation, the G-protein complex is recruited, and GDP is exchanged for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. By inserting LgBiT into the Gα subunit and fusing SmBiT to the N-terminus of the Gβ subunit, GPCR activation results in a decrease in luminescence as the subunits separate.[6][7]
| GPCR | Gα subunit | Ligand | Key Metric | Value | Reference |
| D2 Dopamine Receptor | Gαi1 | Dopamine | EC50 | 2 nM | [8] |
| D2 Dopamine Receptor | Gαo | Dopamine | EC50 | 116 nM | [8] |
| HTS Feasibility | D2-Gαi1 | Dopamine | Z' factor | 0.61 | [8] |
| HTS Feasibility | D2-Gαo | Dopamine | Z' factor | 0.69 | [8] |
Detailed Experimental Protocol for GPCR Assays
The protocol is similar to the PPI assay, with the following modifications:
-
Vector Construction: Use vectors encoding GPCR-SmBiT and LgBiT-β-arrestin (for recruitment) or Gα-LgBiT and SmBiT-Gβ (for dissociation).
-
Compound Addition: For antagonist screening, pre-incubate cells with the antagonist before adding a known agonist at its EC80 concentration.
-
Data Analysis: For agonists, calculate EC50 values. For antagonists, calculate IC50 values. For biased ligand analysis, compare the potency and efficacy for β-arrestin recruitment versus G-protein activation.
Application: Targeted Protein Degradation (PROTACs)
The SmBiT system can be used to study the mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) by monitoring the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase.
Mechanism of Action and Experimental Workflow
A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target. By tagging the target protein with SmBiT and the E3 ligase (or a component like VHL or Cereblon) with LgBiT, the PROTAC-induced formation of the ternary complex can be measured as an increase in luminescence.[1][9]
Quantitative Data for PROTAC Assays
Quantitative data for PROTAC assays often involves measuring the potency of ternary complex formation (EC50) and the subsequent degradation of the target protein (DC50).
| Target Protein | E3 Ligase | PROTAC | Key Metric | Value |
| BRD4 | VHL | MZ1 | Ternary Complex EC50 | Compound-dependent |
| BRD4 | Cereblon | dBET1 | Ternary Complex EC50 | Compound-dependent |
Detailed Experimental Protocol for PROTAC Ternary Complex Assay
The protocol follows the general principles of the PPI assay:
-
Vector Construction: Create constructs for the target protein fused to SmBiT and the E3 ligase component (e.g., VHL or CRBN) fused to LgBiT.
-
Cell Culture and Transfection: Co-transfect cells with the target-SmBiT and E3-LgBiT constructs.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement: Measure the luminescence to quantify ternary complex formation. The "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes.
-
Data Analysis: Plot the luminescence against the PROTAC concentration to determine the EC50 for ternary complex formation.
Application: Kinase Inhibitor Screening
While less commonly cited for direct SmBiT applications, the underlying NanoLuc® technology is well-suited for kinase inhibitor screening. An assay can be designed to measure the interaction of a kinase with its substrate or a regulatory protein, and how this is affected by inhibitors.
Experimental Workflow Concept
A kinase can be tagged with LgBiT and its substrate or an interacting protein with SmBiT. The inhibitor would disrupt this interaction, leading to a decrease in luminescence.
Quantitative Data for Kinase Assays
| Kinase | Inhibitor | Key Metric | Value |
| Various | Compound Library | IC50 | Compound-dependent |
Detailed Experimental Protocol for Kinase Inhibitor Screening
This protocol is a conceptual adaptation based on the PPI assay framework:
-
Vector Construction: Generate expression constructs for the kinase fused to LgBiT and a known interacting protein or substrate fused to SmBiT.
-
Cell Culture and Transfection: Co-transfect cells with the kinase-LgBiT and substrate-SmBiT constructs.
-
Inhibitor Addition: Add serial dilutions of the kinase inhibitors to the cells.
-
Luminescence Measurement: Measure the luminescent signal, which is expected to decrease in the presence of an effective inhibitor.
-
Data Analysis: Determine the IC50 values for the inhibitors by plotting the decrease in luminescence against the inhibitor concentration.
The this compound technology, as a part of the broader NanoBiT® platform, offers a robust, sensitive, and versatile solution for a wide range of applications in drug discovery and screening. Its ability to provide real-time, quantitative data on protein-protein interactions in a cellular context makes it an invaluable tool for identifying and characterizing novel therapeutics targeting PPIs, GPCRs, protein degradation pathways, and potentially kinase activity. The detailed protocols and quantitative data presented here provide a foundation for researchers to implement this technology in their drug discovery workflows.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 3. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 4. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Monitoring Signal Transduction Pathways with the SmBiT Tag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Small Binary Tag (SmBiT) technology, a component of the NanoBiT® system, to monitor dynamic signal transduction events in real-time within living cells. This technology offers a sensitive and quantitative method to study protein-protein interactions (PPIs), making it a valuable tool for basic research and drug discovery.
Introduction to SmBiT Technology
The NanoBiT® technology is a structural complementation system based on the NanoLuc® luciferase. It is divided into two subunits: a large fragment (LgBiT; 17.6 kDa) and a small, 11-amino-acid peptide (SmBiT).[1][2] These subunits have been independently optimized for stability and have a low affinity for each other, resulting in minimal spontaneous complementation.[2][3] When fused to two interacting proteins, the association of these target proteins brings LgBiT and SmBiT into close proximity, allowing them to reconstitute a functional NanoLuc® enzyme and generate a bright, luminescent signal in the presence of the furimazine substrate.[2][3][4] The reversible nature of the LgBiT-SmBiT interaction allows for the real-time monitoring of both the association and dissociation of protein complexes.[2][5]
Key Advantages of SmBiT Technology:
-
High Sensitivity: The brightness of the reconstituted NanoLuc® enzyme allows for the detection of protein interactions even at low expression levels.[4][6]
-
Real-Time Kinetics: The reversible nature of the system enables the dynamic monitoring of protein interactions in live cells.[2][5]
-
Low Background: The low affinity between LgBiT and SmBiT minimizes background signal from random interactions.[2]
-
Versatility: Applicable to a wide range of protein-protein interactions and signaling pathways.[7][8][9][10]
Monitoring G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are a major class of drug targets, and understanding their signaling pathways is crucial for drug development. The SmBiT tag is a powerful tool for studying various aspects of GPCR signaling, including ligand binding, G protein coupling, and β-arrestin recruitment.
β-Arrestin Recruitment Assay
β-arrestin recruitment is a key event in GPCR desensitization and signaling. The SmBiT system can be used to directly monitor the interaction between a GPCR and β-arrestin in real-time.[11][12]
Principle: The GPCR is fused to one of the NanoBiT® subunits (e.g., SmBiT), and β-arrestin is fused to the other (LgBiT). Upon agonist stimulation, β-arrestin is recruited to the activated GPCR, leading to the complementation of LgBiT and SmBiT and the generation of a luminescent signal.[11][13]
Experimental Workflow:
Caption: Workflow for the GPCR-β-arrestin recruitment assay.
Quantitative Data:
| GPCR Class | Receptor-Arrestin Interaction | Signal Profile | Reference |
| Class A | Transient | Rapid increase followed by a rapid decrease in luminescence | [1] |
| Class B | Stable | Sustained increase in luminescence | [11] |
G Protein Dissociation Assay
The this compound can also be used to monitor the dissociation of G protein subunits upon GPCR activation.
Principle: The LgBiT subunit is inserted into the Gα subunit, and the SmBiT subunit is fused to the N-terminus of the Gβ subunit. In the inactive heterotrimeric state, LgBiT and SmBiT are in close proximity, generating a luminescent signal. Upon GPCR activation, the Gα and Gβγ subunits dissociate, leading to a decrease in luminescence.[1]
Signaling Pathway Diagram:
Caption: GPCR signaling leading to G protein dissociation.
Monitoring Receptor Tyrosine Kinase (RTK) Dimerization
RTK dimerization is a critical step in their activation and downstream signaling. The SmBiT system provides a means to quantify ligand-induced receptor dimerization in living cells.
Principle: Two RTK monomers are fused to LgBiT and SmBiT, respectively. Ligand binding induces receptor dimerization, bringing the NanoBiT® subunits together to generate a luminescent signal. This has been applied to receptors like the human epidermal growth factor receptor 2 (HER2).[9]
Experimental Workflow Diagram:
Caption: Workflow for monitoring RTK dimerization.
Monitoring Other Protein-Protein Interactions
The versatility of the this compound extends to a wide array of other PPIs involved in signal transduction.
Ras:Raf Interaction
The interaction between Ras and Raf is a critical node in the MAPK/ERK signaling pathway. A biochemical assay using cell lysates has been developed to screen for inhibitors of this interaction.[4]
Assay Principle: LgBiT and SmBiT are fused to KRAS and CRAF, respectively. The interaction is measured in cell lysates, and the assay is sensitive enough to detect both strong and weak inhibitors.[4]
Quantitative Data for Inhibitor Screening:
| Interaction | Assay Format | Key Finding | Reference |
| Ras:Raf | Biochemical (Cell Lysate) | Sensitive to both potent and weak inhibitors of the interaction. | [4] |
| Ras:PI3K | Biochemical (Cell Lysate) | Suitable for high-throughput screening (HTS). | [4] |
Experimental Protocols
General Protocol for Live-Cell PPI Analysis
This protocol provides a general framework for monitoring PPIs in live cells using the this compound.
Materials:
-
Mammalian expression vectors for LgBiT and SmBiT fusions (e.g., from a NanoBiT® PPI Starter System)[5]
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent (e.g., FuGENE® HD)
-
96-well white, clear-bottom tissue culture plates
-
Nano-Glo® Live Cell Assay System[2]
-
Luminometer
Procedure:
-
Vector Construction: Clone the proteins of interest into the LgBiT and SmBiT vectors to create fusion constructs.
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.[9]
-
Transfection: Prepare a transfection mix containing the LgBiT and SmBiT fusion plasmids and the transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the two plasmids is a good starting point.[12] Add the mix to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay: a. Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the assay buffer as per the manufacturer's protocol.[3] b. Add the desired concentration of ligand or test compound to the wells. c. Add the prepared Nano-Glo® Live Cell Reagent to each well.[3] d. Measure luminescence at desired time points using a luminometer. For kinetic studies, continuous reading is recommended.[3]
Protocol for Biochemical PPI Assay using Cell Lysates
This protocol is adapted for screening purposes and for interactions that are challenging to measure in live cells.[14]
Materials:
-
Transfected cells expressing LgBiT and SmBiT fusion proteins
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 mM TCEP)[14]
-
384-well plates
-
Nano-Glo® Live Cell Substrate[14]
Procedure:
-
Cell Lysis: Harvest transfected cells and lyse them in a suitable lysis buffer.[4][14]
-
Lysate Quantification: Determine the protein concentration of the cell lysate.
-
Assay: a. Serially dilute the cell lysate in a 384-well plate.[14] b. Add the test compounds at various concentrations. c. Add the Nano-Glo® substrate to initiate the luminescent reaction.[14] d. Measure luminescence using a plate reader.
Conclusion
The this compound, as part of the NanoBiT® system, provides a robust and sensitive platform for monitoring the dynamics of signal transduction pathways in real-time. Its versatility allows for the study of a wide range of protein-protein interactions, from GPCR signaling to RTK activation. The detailed protocols and application notes provided here serve as a guide for researchers to effectively implement this technology in their studies and to accelerate drug discovery efforts.
References
- 1. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [promega.com.br]
- 3. promega.com [promega.com]
- 4. youtube.com [youtube.com]
- 5. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development [ouci.dntb.gov.ua]
- 9. A NanoBiT assay to monitor membrane proteins trafficking for drug discovery and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GPCR Research Solutions [worldwide.promega.com]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 13. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]
- 14. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral-Host Protein Interactions Using the SmBiT Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between viral and host proteins is a cornerstone of the viral life cycle. Viruses adeptly hijack host cellular machinery for their replication, survival, and propagation, making the study of these interactions critical for understanding viral pathogenesis and developing effective antiviral therapies. The NanoLuc® Binary Technology (NanoBiT®) system, utilizing the small 11-amino acid Small BiT (SmBiT) tag and the large Large BiT (LgBiT) subunit, offers a powerful and sensitive platform for quantifying protein-protein interactions (PPIs) in real-time within living cells. This technology is based on the principle of structural complementation: when two proteins of interest, fused to SmBiT and LgBiT respectively, interact, the two subunits are brought into close proximity, reconstituting a functional NanoLuc® luciferase enzyme that generates a bright and quantifiable luminescent signal.[1] This application note provides detailed protocols and data for leveraging the SmBiT tag to investigate viral-host PPIs.
Principle of the SmBiT Assay
The NanoBiT® system is engineered from the bright and stable NanoLuc® luciferase. The luciferase is split into two subunits: a larger, structurally stable 18 kDa protein (LgBiT) and a small 11-amino acid peptide (SmBiT). These two components have a very low affinity for each other and will not spontaneously associate. However, when fused to two interacting proteins—one viral and one host—the interaction of these target proteins brings LgBiT and SmBiT into close enough proximity to reconstitute the active luciferase enzyme. The addition of the furimazine substrate then results in a luminescent signal that is directly proportional to the extent of the protein-protein interaction.[1]
Principle of the SmBiT-based viral-host protein interaction assay.
Advantages of the SmBiT System for Virology Research
-
High Sensitivity: The exceptional brightness of the reconstituted NanoLuc® luciferase allows for the detection of PPIs even at low, physiologically relevant expression levels.
-
Real-Time Kinetics: The reversible nature of the LgBiT-SmBiT interaction enables the dynamic monitoring of both the association and dissociation of protein complexes in living cells.[1]
-
Small Tag Size: The minimal size of the this compound (11 amino acids) reduces the likelihood of steric hindrance or interference with the natural function and localization of the viral or host protein.
-
Quantitative Data: The luminescent output provides a quantitative measure of the extent of protein interaction, making it suitable for high-throughput screening of inhibitors or enhancers of viral-host PPIs.
Quantitative Data Summary
The SmBiT system provides robust quantitative data that can be used to compare the strength of different viral-host interactions or to assess the efficacy of potential inhibitors. The following table summarizes quantitative findings from studies utilizing the this compound to investigate viral-host PPIs.
| Viral Protein | Host Protein | Virus | Cell Line | Quantitative Measurement | Reference |
| Vpu | BST-2 | HIV-1 | HEK293T | 95-fold increase in luminescence over control | [2] |
| Spike (S1) | ACE2 | SARS-CoV-2 | HEK293T | Dose-dependent increase in luminescence with increasing protein concentrations | [3] |
| HBx | DDB1 | Hepatitis B Virus | HEK293T, HepG2 | >40% inhibition of interaction with nitazoxanide | [4] |
| VP30 | RBBP6 | Ebola Virus | HEK293T, Huh7 | High-confidence interaction identified via affinity-purification mass spectrometry, validated by co-immunoprecipitation | [5] |
Experimental Protocols
General Experimental Workflow
The general workflow for a viral-host PPI study using the this compound involves several key steps, from plasmid construction to data analysis.
General experimental workflow for a SmBiT-based viral-host PPI assay.
Detailed Protocol: Investigating the Interaction between a Viral and a Host Protein
This protocol provides a step-by-step guide for a typical experiment to quantify the interaction between a viral protein and a host protein in live mammalian cells.
Materials:
-
pBiT1.1-N[TK/LgBiT] and pBiT2.1-N[TK/SmBiT] vectors (or other appropriate NanoBiT® vectors)
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, opaque 96-well assay plates
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Plasmid Construction:
-
Clone the coding sequence of the viral protein of interest into the SmBiT vector.
-
Clone the coding sequence of the host protein of interest into the LgBiT vector.
-
Note: It is recommended to create both N- and C-terminal fusions for both proteins to determine the optimal orientation that does not interfere with protein folding and interaction.
-
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol. For a single well, typically mix 50 ng of the SmBiT-viral protein plasmid and 50 ng of the LgBiT-host protein plasmid in Opti-MEM™.
-
Add the transfection reagent and incubate to form the complexes.
-
Add the transfection complexes to the cells.
-
As a negative control, transfect cells with one of the fusion constructs and an empty vector for the other subunit.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay and Luminescence Measurement:
-
Equilibrate the Nano-Glo® Live Cell Assay System components to room temperature.
-
Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the buffer according to the manufacturer's instructions.
-
Add 25 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from cells transfected with control vectors) from the experimental values.
-
Express the interaction as a fold-change in luminescence over the negative control.
-
For inhibitor studies, normalize the data to a vehicle-treated control and calculate IC₅₀ values.
-
Application in Elucidating Viral Manipulation of Host Signaling Pathways
Viruses frequently manipulate host signaling pathways to create a favorable environment for their replication. The SmBiT system can be a valuable tool to dissect these complex interactions. For example, many viruses are known to interfere with the NF-κB signaling pathway, a key regulator of the innate immune response. A viral protein might interact with a component of the NF-κB signaling cascade, such as IKKβ, to either activate or inhibit the pathway. This interaction can be quantitatively assessed using the SmBiT assay.
Viral interference with the NF-κB signaling pathway studied by SmBiT.
Conclusion
The this compound, as part of the NanoBiT® Protein-Protein Interaction System, provides a highly sensitive, quantitative, and dynamic method for studying the critical interactions between viral and host proteins. Its ease of use and adaptability make it an invaluable tool for basic virology research, antiviral drug screening, and the elucidation of complex viral manipulation of host cellular processes. The detailed protocols and data presented here serve as a guide for researchers to effectively implement this technology in their own studies to combat viral diseases.
References
- 1. NanoBiT® PPI Starter Systems [promega.com]
- 2. Non‐canonical proline‐tyrosine interactions with multiple host proteins regulate Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 S1 NanoBiT: A nanoluciferase complementation-based biosensor to rapidly probe SARS-CoV-2 receptor recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein interaction mapping identifies RBBP6 as a negative regulator of Ebola virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Developing a NanoBiT® Assay for a New Protein Pair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing a NanoBiT® assay to study the interaction of a novel protein pair. These protocols and application notes are designed to facilitate the successful implementation of this powerful technology for monitoring protein-protein interactions (PPIs) in live cells.
Introduction to the NanoBiT® Technology
The NanoLuc® Binary Technology (NanoBiT®) is a structural complementation reporter system designed for the intracellular detection of protein-protein interactions.[1][2] It is based on the NanoLuc® luciferase, which is split into two subunits: a large, 17.6 kDa subunit (LgBiT) and a small, 11-amino-acid peptide (SmBiT).[1][3] These subunits have been independently optimized for stability and to have a low affinity for each other (KD = 190 µM), minimizing spontaneous association.[1][4] When fused to two proteins of interest, an interaction between these proteins brings LgBiT and SmBiT into close proximity, allowing them to reconstitute a functional NanoLuc® enzyme. This reconstitution results in a bright, luminescent signal in the presence of the furimazine substrate.[1][2]
A key advantage of the NanoBiT® system is its reversibility, which allows for the real-time dynamic monitoring of both the association and dissociation of protein interactions in living cells.[2][5] The small size of the tags minimizes potential interference with normal protein function, and the brightness of the signal allows for detection even at low, near-physiological expression levels.[2][6]
Workflow for Developing a NanoBiT® Assay
The development of a robust and sensitive NanoBiT® assay for a new protein pair involves a systematic workflow. This process begins with the generation of expression constructs, followed by the optimization of their expression and the validation of the interaction signal.
Experimental Protocols
Vector Selection and Cloning
The initial step in developing a NanoBiT® assay is the generation of expression constructs where the proteins of interest are fused to either the LgBiT or SmBiT subunit.
Vector Options: Promega offers several vector systems to facilitate cloning.[7]
-
NanoBiT® PPI MCS Starter System: These vectors contain a multiple cloning site (MCS) for traditional restriction enzyme-based cloning. They typically utilize a CMV or TK promoter for constitutive expression in mammalian cells.[2][7]
-
NanoBiT® PPI Flexi® Starter System: This system employs the Flexi® Vector Cloning System, which is a directional cloning method based on the rare-cutting restriction enzymes SgfI and PmeI. This system simplifies the transfer of protein-coding regions between different Flexi® vectors.[2][7]
-
BiBiT-Ready Vectors: For stable cell line development, BiBiT vectors allow for the expression of both fusion proteins from a single plasmid via a bidirectional CMV promoter.[8]
Cloning Strategy:
-
Design Primers: Design primers to amplify the coding sequences of your proteins of interest. Include appropriate restriction sites for cloning into the chosen NanoBiT® vectors. Ensure the primers are designed to create fusions at either the N- or C-terminus of your proteins.
-
PCR Amplification: Perform PCR to amplify the target genes.
-
Digestion and Ligation: Digest both the PCR products and the NanoBiT® vectors with the selected restriction enzymes. Ligate the digested inserts into the corresponding vectors.
-
Transformation and Verification: Transform the ligation products into competent E. coli cells. Select colonies and verify the correct insertion by colony PCR and sequence analysis.
To determine the optimal fusion strategy, it is recommended to create all eight possible constructs for a given protein pair (Protein A and Protein B), as outlined in the table below.[3]
| Construct Number | Fusion Protein |
| 1 | N-LgBiT-Protein A |
| 2 | Protein A-LgBiT-C |
| 3 | N-SmBiT-Protein A |
| 4 | Protein A-SmBiT-C |
| 5 | N-LgBiT-Protein B |
| 6 | Protein B-LgBiT-C |
| 7 | N-SmBiT-Protein B |
| 8 | Protein B-SmBiT-C |
Cell Culture and Transient Transfection
This protocol is designed for transient transfection in a 96-well plate format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBiT® expression constructs (LgBiT and SmBiT fusions)
-
NanoBiT® Negative Control Vector
-
White, opaque 96-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
DNA-Transfection Reagent Complex Formation:
-
For each well, dilute 100 ng of total plasmid DNA (50 ng of LgBiT construct and 50 ng of SmBiT construct) into Opti-MEM® to a final volume of 10 µL.
-
Add the transfection reagent at a 3:1 ratio (reagent:DNA; e.g., 0.3 µL of FuGENE® HD).
-
Mix gently and incubate at room temperature for 15-30 minutes.
-
-
Transfection: Add the 10 µL of the DNA-transfection reagent complex to each well containing cells and medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Luminescence Measurement
Materials:
-
Nano-Glo® Live Cell Assay System (containing Nano-Glo® Live Cell Substrate and LCS Dilution Buffer)
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the LCS Dilution Buffer according to the manufacturer's instructions. A common dilution is 1:100 (substrate:buffer).
-
Reagent Addition: Add 25 µL of the prepared Nano-Glo® Live Cell Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for signal stabilization.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
A critical step in assay development is to identify the fusion pair that provides the best signal-to-background ratio. Test all eight possible combinations of the LgBiT and SmBiT fusion constructs.
| LgBiT Fusion | SmBiT Fusion | Luminescence (RLU) | Signal-to-Background Ratio |
| N-LgBiT-Protein A | N-SmBiT-Protein B | ||
| N-LgBiT-Protein A | Protein B-SmBiT-C | ||
| Protein A-LgBiT-C | N-SmBiT-Protein B | ||
| Protein A-LgBiT-C | Protein B-SmBiT-C | ||
| N-LgBiT-Protein B | N-SmBiT-Protein A | ||
| N-LgBiT-Protein B | Protein A-SmBiT-C | ||
| Protein B-LgBiT-C | N-SmBiT-Protein A | ||
| Protein B-LgBiT-C | Protein A-SmBiT-C | ||
| Negative Control | Negative Control | 1.0 |
The signal-to-background ratio is calculated by dividing the luminescence of the interacting pair by the luminescence of the negative control. The pair with the highest ratio should be selected for further assay development.
Signaling Pathway and Assay Principle Visualization
The following diagrams illustrate the principle of the NanoBiT® assay and a hypothetical signaling pathway that could be investigated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | Poor transfection efficiency | Optimize transfection reagent and protocol. Use a positive control vector to check efficiency. |
| Low protein expression | Use a stronger promoter or increase the amount of transfected DNA. Confirm protein expression by Western blot. | |
| Steric hindrance | The LgBiT/SmBiT tags may be interfering with the protein interaction. Test all 8 fusion orientations. Consider adding a flexible linker between the protein and the tag. | |
| High Background Signal | Overexpression of fusion proteins | Reduce the amount of plasmid DNA used for transfection. Use a weaker promoter if possible. |
| Intrinsic self-association of proteins | This may be inherent to the proteins. Ensure the signal from the interacting pair is significantly above this background. | |
| Variable Results | Inconsistent cell number | Ensure accurate and consistent cell seeding in each well. |
| Inconsistent transfection efficiency | Prepare a master mix of the DNA-transfection reagent complex to add to replicate wells. |
By following these detailed protocols and application notes, researchers can effectively develop and optimize NanoBiT® assays to investigate novel protein-protein interactions, enabling new discoveries in cellular signaling and providing valuable tools for drug development.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.sg]
- 2. NanoBiT® PPI Starter Systems [promega.jp]
- 3. promega.com [promega.com]
- 4. news-medical.net [news-medical.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protein:Protein Interactions | Study Protein Interactions [worldwide.promega.com]
- 7. eastport.cz [eastport.cz]
- 8. promega.com [promega.com]
Application Notes: High-Throughput Protein-Protein Interaction Analysis Using the NanoBiT® Assay in 96-Well Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
The NanoBiT® (NanoLuc® Binary Technology) assay is a powerful and sensitive method for studying protein-protein interactions (PPIs) in real-time within living cells.[1][2] The technology is based on the structural complementation of a bright, engineered luciferase called NanoLuc®.[3] The NanoLuc® enzyme is split into two subunits: a large, 17.6 kDa subunit (LgBiT) and a small, 11-amino acid peptide (SmBiT).[2][4] These subunits have a very low affinity for each other and will not spontaneously associate.[2][3][5]
To perform the assay, the two proteins of interest (Protein A and Protein B) are genetically fused to the LgBiT and SmBiT subunits, respectively. When these fusion proteins are co-expressed in cells, an interaction between Protein A and Protein B brings the LgBiT and SmBiT into close proximity. This proximity facilitates their complementation, reconstituting a functional NanoLuc® enzyme.[2][3] Upon addition of the furimazine substrate, the reconstituted enzyme generates a bright, luminescent signal that is directly proportional to the extent of the protein-protein interaction.[4] This assay is highly sensitive, with signals reported to be over 1000 times brighter than split firefly luciferase, and its reversible nature allows for the real-time monitoring of both association and dissociation of protein complexes.[3][6]
Signaling Pathway and Assay Principle Diagram
The following diagram illustrates the core principle of the NanoBiT® assay. An external stimulus (e.g., ligand binding to a receptor) can trigger a downstream signaling cascade that leads to the interaction of two intracellular proteins, Protein A and Protein B. This interaction facilitates the complementation of the LgBiT and SmBiT tags, resulting in a luminescent signal.
Caption: Principle of the NanoBiT® protein-protein interaction assay.
Materials and Reagents
-
Cells: HEK293 cells are commonly used, but the choice of cell line should be appropriate for the proteins being studied.[7]
-
Culture Medium: DMEM supplemented with 10% FBS.[7]
-
Plasmids: NanoBiT® expression vectors (e.g., pBiT1.1-C/N and pBiT2.1-C/N) containing the coding sequences for LgBiT and SmBiT fused to the proteins of interest.[7]
-
Transfection Reagent: A suitable transfection reagent like Lipofectamine 2000 or FuGENE® HD.[4][7]
-
Assay Plates: White, opaque 96-well cell culture plates suitable for luminescence measurements.
-
Detection Reagent: Nano-Glo® Live Cell Assay System, which includes the furimazine substrate and a buffer.[4]
-
Instruments: A plate-reading luminometer.
-
Other: Opti-MEM® I Reduced Serum Medium, PBS, and standard cell culture equipment.
Detailed Experimental Protocol
This protocol provides a general workflow for performing a NanoBiT® assay in a 96-well format to test the effect of a compound on a specific protein-protein interaction.
Experimental Workflow Diagram
Caption: General experimental workflow for a 96-well NanoBiT® assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and harvest cells under standard conditions.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well white, opaque plate.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transient Transfection
-
Prepare the DNA-transfection reagent complexes. For each well, dilute 40-50 ng of the LgBiT fusion construct and 40-50 ng of the SmBiT fusion construct in Opti-MEM®.[4][7]
-
Add the transfection reagent according to the manufacturer's protocol and incubate to allow complex formation.
-
Gently add the transfection complexes to the cells in each well.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[4] Note: Over-expression can lead to non-specific association of LgBiT and SmBiT, so optimizing transfected DNA amounts may be necessary.[4]
Day 3: Compound Treatment and Luminescence Measurement
-
Prepare serial dilutions of the test compounds in an appropriate vehicle (e.g., DMSO) and then dilute further in culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control and a known interactor/inhibitor as a positive control.
-
Incubate for the desired treatment period (e.g., 2-6 hours).
-
Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions. A common dilution is 1 part substrate to 20 parts buffer.
-
Add 25 µL of the prepared reagent to each well.[8]
-
Incubate the plate at room temperature for 10-30 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[8][9] An excellent assay has a Z'-factor between 0.5 and 1.0.[10]
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., maximum interaction).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., no interaction or maximum inhibition).
Table 1: Example Z'-Factor Calculation Data
| Control Type | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Replicate 4 (RLU) | Mean (RLU) | Std. Dev. (RLU) |
|---|---|---|---|---|---|---|
| Positive Control | 850,000 | 875,000 | 860,000 | 855,000 | 860,000 | 10,408 |
| Negative Control | 50,000 | 55,000 | 48,000 | 52,000 | 51,250 | 2,986 |
| Calculated Z'-Factor | | | | | | 0.79 |
Based on this data, the Z'-factor of 0.79 indicates an excellent assay suitable for screening.[5][10]
Dose-Response Analysis
To determine the potency of an inhibitor or inducer, a dose-response curve is generated by plotting the normalized luminescence signal against the logarithm of the compound concentration. The IC50 (for inhibitors) or EC50 (for activators) value can then be calculated using a non-linear regression model.
Table 2: Example Dose-Response Data for an Inhibitor of the FRB-FKBP Interaction
| Compound Conc. (nM) | Log [Compound] | Mean RLU | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | - | 980,000 | 0 |
| 1 | 0 | 950,000 | 3.2 |
| 10 | 1 | 750,000 | 24.5 |
| 50 | 1.7 | 510,000 | 49.9 |
| 100 | 2 | 280,000 | 73.4 |
| 500 | 2.7 | 80,000 | 93.6 |
| 1000 | 3 | 55,000 | 96.2 |
| Calculated IC50 (nM) | | | 52.5 |
Data is hypothetical and for illustrative purposes.
Conclusion
The NanoBiT® assay provides a robust, sensitive, and scalable method for studying protein-protein interactions in a 96-well format. Its high sensitivity and real-time measurement capabilities make it an invaluable tool for basic research and high-throughput drug screening campaigns. Proper assay optimization, including transfection conditions and controls, is critical for generating high-quality, reproducible data.
References
- 1. Protein:Protein Interactions | Study Protein Interactions [promega.com]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [nld.promega.com]
- 3. news-medical.net [news-medical.net]
- 4. promega.com [promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 7. 2.6. NanoBiT Complementation Assay of SERP1 and NS4B for Protein–Protein Interactions [bio-protocol.org]
- 8. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes: Real-Time Analysis of Protein Complex Assembly with the SmBiT Tag
References
- 1. NanoBiT® PPI Starter Systems [promega.sg]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 3. selectscience.net [selectscience.net]
- 4. news-medical.net [news-medical.net]
- 5. eastport.cz [eastport.cz]
- 6. escholarship.org [escholarship.org]
- 7. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Detection of Metabolic Fluctuations in Real Time Using the NanoBiT Technology Based on PII Signalling Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
CRISPR/Cas9-mediated tagging of endogenous proteins with SmBiT
An advanced method for studying endogenous protein dynamics involves tagging with the Small BiT (SmBiT) peptide using CRISPR/Cas9 genome editing. This technique allows for the sensitive and quantitative analysis of protein expression and interactions in living cells, leveraging the NanoBiT protein-fragment complementation assay. By inserting the SmBiT tag at a specific genetic locus, the expression of the tagged protein is maintained under its native regulatory control, thus avoiding artifacts associated with protein overexpression.
The NanoBiT system is based on the structural complementation of two subunits derived from the bright NanoLuc luciferase: the large subunit (LgBiT; 17.6 kDa) and the small, 11-amino-acid SmBiT peptide.[1] These subunits have a low affinity for each other and will only reconstitute a functional, luminescent enzyme when brought into close proximity.[1][2] This principle is harnessed to study protein-protein interactions (PPIs) by fusing one protein of interest to LgBiT and another to SmBiT. An interaction between the two target proteins facilitates the complementation of LgBiT and SmBiT, leading to a luminescent signal.[1][3]
The small size of the this compound is a significant advantage, as it is less likely to interfere with normal protein function and cellular processes.[2][4] Furthermore, the brightness of the reconstituted NanoLuc enzyme allows for the detection of proteins expressed at low endogenous levels.[2][5] This approach enables real-time, kinetic analysis of protein interactions and expression dynamics within live cells.[5]
Quantitative Data Summary
The efficiency and sensitivity of CRISPR/Cas9-mediated SmBiT tagging have been demonstrated in various studies. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Cell Line / System | Protein Target(s) | Reference |
| NanoBiT Subunit Affinity (KD) | 190 µM | In vitro | - | [1][6] |
| HiBiT-LgBiT Affinity (KD) | 700 pM | In vitro | - | [7][8] |
| Time to Half-Maximal Recruitment (t1/2) of β-arrestin2 to CXCR4 (Genome-Edited) | 3.11 ± 0.12 min | HEK293 | CXCR4/LgBiT and β-arrestin2/SmBiT | [9] |
| Time to Half-Maximal Recruitment (t1/2) of β-arrestin2 to CXCR4 (Transiently Expressed) | 5.27 ± 0.52 min | HEK293 | CXCR4/LgBiT and β-arrestin2/SmBiT | [9] |
| Sensitivity of Interacting Pair Detection (at 100% precision) | 62% | Yeast | Various | [10] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key principles and workflows associated with CRISPR/Cas9-mediated SmBiT tagging.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in .
Protocol 1: Design of guide RNA (gRNA) and Donor Template
-
gRNA Design:
-
Identify the genomic locus for this compound insertion (typically at the N- or C-terminus of the protein-coding sequence).
-
Use online design tools (e.g., --INVALID-LINK--) to identify suitable gRNA sequences targeting the desired insertion site.[9]
-
Select gRNAs with high on-target scores and low off-target potential. The cut site should be as close as possible to the insertion site.[11]
-
-
Donor Template Design:
-
For small insertions like the this compound, a single-stranded oligodeoxynucleotide (ssODN) is often used as the donor template.[11]
-
The ssODN should contain the SmBiT coding sequence flanked by homology arms that match the genomic sequence on either side of the intended insertion site.
-
The length of the homology arms typically ranges from 50 to 80 base pairs on each side.[11]
-
Introduce silent mutations into the PAM sequence or the gRNA binding site within the donor template to prevent re-cutting of the modified allele by Cas9.
-
Protocol 2: Cell Transfection and Genome Editing
-
Cell Culture:
-
Culture the target cells in appropriate media and conditions to ensure optimal health and transfection efficiency.
-
-
Transfection:
-
Co-transfect the cells with a Cas9-expressing plasmid, a gRNA-expressing plasmid, and the ssODN donor template.
-
Alternatively, a ribonucleoprotein (RNP) complex of purified Cas9 protein and synthetic gRNA can be delivered along with the ssODN donor, which can improve editing efficiency.[8]
-
Use a suitable transfection reagent or electroporation method optimized for the specific cell line.
-
-
Post-Transfection Care:
-
Allow the cells to recover for 24-48 hours post-transfection before proceeding with selection or analysis.
-
Protocol 3: Selection and Validation of Edited Cells
-
Enrichment of Edited Cells:
-
If the donor template includes a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
-
Alternatively, if a fluorescent reporter is co-transfected, fluorescence-activated cell sorting (FACS) can be used to isolate transfected cells.
-
-
Clonal Isolation:
-
Perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Expand the single-cell clones to generate clonal cell lines.
-
-
Genomic Validation:
-
Extract genomic DNA from the clonal cell lines.
-
Use PCR with primers flanking the insertion site to amplify the targeted region.
-
Confirm the correct integration of the this compound by Sanger sequencing of the PCR product.
-
-
Protein Expression Validation:
-
Prepare cell lysates from the validated clonal lines.
-
Confirm the expression of the SmBiT-tagged protein at the expected molecular weight using Western blotting with an antibody against the target protein.
-
To confirm the functionality of the this compound, perform a NanoBiT complementation assay by co-expressing LgBiT and measuring luminescence.
-
Protocol 4: NanoBiT Complementation Assay for Protein-Protein Interaction
-
Cell Preparation:
-
Co-express the SmBiT-tagged endogenous protein with a LgBiT-tagged interacting partner in the validated cell line. The LgBiT fusion protein can be introduced via transient transfection or by creating a stable cell line.
-
Plate the cells in a suitable microplate format for luminescence measurements.
-
-
Luminescence Measurement:
-
Add a Nano-Glo® Live Cell Assay System reagent to the cells.[5] This reagent contains the substrate for the NanoLuc enzyme.
-
Incubate the plate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. An increase in luminescence compared to control cells (e.g., expressing only one of the fusion proteins) indicates an interaction between the target proteins.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell number or a control reporter if necessary.
-
Compare the signal from interacting pairs to that of non-interacting control pairs to determine the specificity of the interaction. For kinetic studies, measure luminescence at multiple time points after stimulation or treatment.[9]
-
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biocompare.com [biocompare.com]
- 5. NanoBiT® PPI Starter Systems [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CRISPR-Mediated Protein Tagging with Nanoluciferase to Investigate Native Chemokine Receptor Function and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchling.com [benchling.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SmBiT and LgBiT Fusion Protein Expression
Welcome to the technical support center for the NanoBiT® protein-protein interaction system. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the expression of SmBiT and LgBiT fusion proteins and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the optimization of SmBiT and LgBiT fusion protein expression.
Q1: What is the first and most critical step in designing a successful NanoBiT® experiment?
A1: The most critical initial step is to determine the optimal orientation of the SmBiT and LgBiT tags on your proteins of interest.[1][2] This involves creating and testing all four possible fusion constructs:
-
N-terminal SmBiT on Protein A with N-terminal LgBiT on Protein B
-
N-terminal SmBiT on Protein A with C-terminal LgBiT on Protein B
-
C-terminal SmBiT on Protein A with N-terminal LgBiT on Protein B
-
C-terminal SmBiT on Protein A with C-terminal LgBiT on Protein B
The goal is to find the orientation that provides the largest signal window (the highest fold change between the interacting state and the negative control).[2]
Q2: How do I choose the right expression level for my fusion proteins?
A2: It is crucial to express the fusion proteins at levels as close to physiological as possible to minimize artifacts.[3] Overexpression can lead to increased background signals due to spontaneous association of SmBiT and LgBiT, creating false-positive results.[2][4] Using vectors with weaker promoters, such as the HSV-tk promoter, is often recommended over strong promoters like CMV to achieve low-level, constitutive expression.[5][6]
Q3: What is the ideal ratio of SmBiT to LgBiT plasmids for transfection?
A3: While a 1:1 ratio of SmBiT to LgBiT fusion constructs is a common starting point, this may not be optimal for all protein pairs.[7][8] It is recommended to perform a titration experiment to determine the ratio that yields the best signal-to-background ratio.[7][8] In some cases, varying the ratio (e.g., 2:1 or 1:2) does not significantly impact the total luminescence, but this should be empirically determined for your specific assay.[7][8]
Q4: Should I use a live-cell or a cell-lysate (biochemical) assay format?
A4: The choice depends on your experimental goals. Live-cell assays are ideal for studying the dynamics of protein interactions in a more biologically relevant context.[9][10] Cell-lysate assays, also known as NanoBiT Biochemical Assays (NBBA), are well-suited for high-throughput screening, studying weak or low-solubility interactions, and having greater control over protein concentrations.[9][10]
Q5: How important are linkers between my protein and the NanoBiT® tag?
A5: Flexible linkers, such as those composed of glycine (B1666218) and serine residues (e.g., GGGGS), can be important for ensuring that the SmBiT and LgBiT tags can orient themselves correctly for complementation without steric hindrance from the fusion partners.[9] While some vectors come with predefined linkers, optimizing the linker length may be necessary for some protein pairs to achieve a maximal signal.[11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Luminescent Signal
If you are observing a weak or no signal, consider the following possibilities:
| Potential Cause | Recommended Solution |
| Suboptimal Fusion Protein Orientation | Test all four N- and C-terminal fusion orientations to find the one that allows for efficient complementation of SmBiT and LgBiT.[1][2] |
| Inefficient Protein Interaction | Confirm that your proteins of interest are known to interact directly. The fusion tags might be sterically hindering the interaction.[12] Consider optimizing the linker length between your protein and the NanoBiT® tag.[11] |
| Low Transfection Efficiency or Protein Expression | Verify your transfection efficiency with a positive control (e.g., a fluorescent protein reporter). Confirm the expression of both fusion proteins via Western blot or by using the HiBiT system to quantify expression.[12] |
| Weak Promoter Driving Expression | While low expression is generally desired, if the signal is too low, consider using a vector with a moderately stronger promoter.[5] |
| Inactive NanoLuc® Substrate | Ensure that the Nano-Glo® substrate is not expired, has been stored correctly, and is prepared fresh before use.[12] |
Issue 2: High Background Signal
A high background can mask the specific signal from your protein-protein interaction. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Overexpression of Fusion Proteins | High expression levels can lead to non-specific interactions and increased background.[4][12] Reduce the total amount of plasmid DNA used for transfection or switch to a weaker promoter.[5][12] |
| Spontaneous SmBiT/LgBiT Association | This is often a consequence of overexpression. Ensure you are using appropriate negative controls, such as co-expressing the LgBiT fusion with an unfused SmBiT peptide, to gauge the level of non-specific complementation.[2] |
| Cellular Autofluorescence (less common with luminescence) | Use a "no acceptor" control (cells expressing only the LgBiT donor) to determine the level of background signal from the cells and substrate.[12] |
| Contamination of Reagents or Samples | Ensure that all buffers, media, and equipment are free from contaminants that might interfere with the assay. |
Experimental Protocols & Data
Protocol 1: Orientation Screening of SmBiT/LgBiT Fusion Constructs
This protocol outlines the steps for determining the optimal fusion orientation for your proteins of interest (Protein A and Protein B).
-
Construct Generation: Clone the coding sequences for Protein A and Protein B into the four provided NanoBiT® vectors to generate N- and C-terminal fusions with both SmBiT and LgBiT.
-
Cell Seeding: Seed HEK293 cells (or another suitable cell line) in a 96-well white, opaque-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the four different pairs of SmBiT and LgBiT fusion constructs. Also, transfect negative controls (e.g., LgBiT fusion with an empty SmBiT vector). Use a 1:1 plasmid ratio as a starting point.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Signal Measurement: Add the Nano-Glo® reagent to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: For each orientation, calculate the fold change in signal over the corresponding negative control. The orientation with the highest fold change is the optimal one for your assay.
Table 1: Example Orientation Screening Data
| SmBiT Fusion | LgBiT Fusion | Luminescence (RLU) | Negative Control (RLU) | Fold Change over Control |
| N-term-ProtA-SmBiT | N-term-ProtB-LgBiT | 50,000 | 5,000 | 10 |
| N-term-ProtA-SmBiT | C-term-ProtB-LgBiT | 800,000 | 6,000 | 133 |
| C-term-ProtA-SmBiT | N-term-ProtB-LgBiT | 150,000 | 4,500 | 33 |
| C-term-ProtA-SmBiT | C-term-ProtB-LgBiT | 75,000 | 5,500 | 14 |
In this example, the N-terminal SmBiT fusion on Protein A and the C-terminal LgBiT fusion on Protein B would be selected for further experiments.
Visualizations
Experimental Workflow for NanoBiT® Assay
Caption: General workflow for a NanoBiT® protein-protein interaction assay.
Troubleshooting Logic for Low Luminescence
Caption: Decision tree for troubleshooting low signal in NanoBiT® experiments.
Simplified Signaling Pathway Example: GPCR Activation
Caption: NanoBiT® assay measuring GPCR and β-Arrestin interaction.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. promega.com [promega.com]
- 3. news-medical.net [news-medical.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Establishment of a NanoBiT-Based Cytosolic Ca2+ Sensor by Optimizing Calmodulin-Binding Motif and Protein Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eastport.cz [eastport.cz]
- 7. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
NanoBiT® Assay Technical Support Center: Troubleshooting High Background Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background signal in their NanoBiT® assays.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in a NanoBiT® assay?
A high background signal is a luminescent reading from negative control wells that is significantly above the baseline reading of the instrument, or results in a low signal-to-background ratio. A high-quality assay should ideally have a signal-to-background ratio of at least 100-fold.[1]
Q2: What are the common causes of high background signal in NanoBiT® assays?
Common causes include:
-
Overexpression of NanoBiT® fusion proteins: High intracellular concentrations of LgBiT and SmBiT fusion proteins can lead to non-specific proximity and spontaneous complementation.[2]
-
Non-specific binding: The fusion proteins may interact non-specifically with each other or with other cellular components.
-
Substrate auto-luminescence: The furimazine substrate in the Nano-Glo® reagent can emit a low level of light spontaneously.[1]
-
Cell health and density: Unhealthy or overly dense cell cultures can contribute to higher background.
-
Reagent or plate contamination: Contamination of media, buffers, or assay plates can lead to spurious signals.[1]
Q3: How can I differentiate between a true protein-protein interaction (PPI) signal and a high background signal?
To confirm the specificity of an interaction, you can perform control experiments. For example, you can titrate the expression of an untagged version of one of the fusion proteins. A specific interaction will show a decrease in luminescence as the untagged protein competes for binding, whereas a non-specific signal is less likely to be affected.[2] Additionally, comparing the signal from your experimental wells to a negative control (e.g., cells expressing one fusion protein and a non-interacting control protein fused to the other NanoBiT® subunit) is crucial.[2][3]
Troubleshooting Guides
High background signal can obscure the detection of specific protein-protein interactions. The following guides provide systematic approaches to identify and mitigate the sources of high background in your NanoBiT® assays.
Issue 1: High Background Due to Protein Overexpression
Overexpression of LgBiT and SmBiT fusion proteins is a frequent cause of high background. The increased intracellular concentration can lead to random collisions and non-specific complementation of the NanoBiT® subunits.
Caption: Troubleshooting workflow for high background caused by protein overexpression.
Protocol 1: Optimizing Plasmid DNA Concentration
This protocol is for transient transfection in a 96-well plate format and aims to find the optimal DNA concentration that provides a good signal-to-background ratio.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD or ViaFect™)
-
Plasmid DNA for LgBiT and SmBiT fusion proteins
-
White, opaque 96-well assay plates
-
Nano-Glo® Live Cell Assay System
Procedure:
-
Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare a serial dilution of your LgBiT and SmBiT fusion protein plasmids. A suggested range is from 100 ng down to 1 ng total DNA per well. Maintain a 1:1 mass ratio of the LgBiT and SmBiT plasmids.
-
For each DNA concentration, prepare the transfection complex according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 20-24 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the product manual.
-
Add the reagent to the wells and measure luminescence using a plate reader.
-
Include negative controls, such as cells transfected with a non-interacting protein pair, to determine the background for each DNA concentration.
-
Calculate the signal-to-background ratio for each DNA concentration and select the concentration that provides the best window.
Table 1: Example Data for DNA Concentration Optimization
| Total DNA per well (ng) | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| 100 | 5,000,000 | 100,000 | 50 |
| 50 | 3,500,000 | 50,000 | 70 |
| 25 | 2,000,000 | 20,000 | 100 |
| 10 | 800,000 | 8,000 | 100 |
| 5 | 300,000 | 5,000 | 60 |
| 1 | 100,000 | 4,000 | 25 |
Note: These are example values and will vary depending on the specific protein pair and cell type.
Issue 2: High Background Due to Non-Specific Binding
Non-specific binding can occur between the fusion proteins themselves or between the proteins and other cellular components. This can be influenced by the assay buffer and conditions.
Caption: Relationship between causes of non-specific binding and potential solutions.
Protocol 2: Optimizing Lysis/Assay Buffer for Biochemical Assays
For biochemical (cell-free) NanoBiT® assays, the composition of the lysis and assay buffer is critical for minimizing non-specific binding.
Materials:
-
Cell lysate containing LgBiT and SmBiT fusion proteins
-
Base lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Stock solutions of buffer additives:
-
Tween-20 (10%)
-
NaCl (5 M)
-
Bovine Serum Albumin (BSA) (10%)
-
-
Nano-Glo® Luciferase Assay System
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a series of lysis/assay buffers with varying concentrations of additives. For example:
-
Base buffer + 0.01%, 0.05%, and 0.1% Tween-20
-
Base buffer + 150 mM, 300 mM, and 500 mM NaCl
-
Base buffer + 0.1%, 0.5%, and 1% BSA
-
-
Thaw the cell lysate on ice.
-
In a 384-well plate, add a constant amount of cell lysate to wells containing the different buffer formulations.
-
Include negative control lysate (e.g., from cells expressing only one fusion partner) for each buffer condition.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Add the Nano-Glo® reagent and measure luminescence.
-
Calculate the signal-to-background ratio for each buffer condition to identify the optimal composition.
Table 2: Example Buffer Optimization Data
| Buffer Additive | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| None | 2,500,000 | 80,000 | 31 |
| 0.05% Tween-20 | 2,300,000 | 40,000 | 58 |
| 300 mM NaCl | 2,000,000 | 35,000 | 57 |
| 0.5% BSA | 2,400,000 | 30,000 | 80 |
| 0.05% Tween-20 + 0.5% BSA | 2,200,000 | 20,000 | 110 |
Note: These are example values and the optimal buffer composition will be protein-dependent.
Issue 3: High Background from Substrate Auto-luminescence
The Nano-Glo® substrate, furimazine, can have a low level of auto-luminescence. While generally minimal, it can be a source of background in highly sensitive assays.
Protocol 3: Titration of Nano-Glo® Substrate
This protocol aims to find the lowest concentration of substrate that still provides a robust signal, thereby minimizing the contribution of auto-luminescence to the background.
Materials:
-
Transfected cells expressing the NanoBiT® fusion proteins
-
Nano-Glo® Live Cell Substrate and LCS Dilution Buffer
-
White, opaque 96-well assay plates
Procedure:
-
Prepare a serial dilution of the Nano-Glo® Live Cell Substrate in the LCS Dilution Buffer. For example, prepare 1:100, 1:200, 1:400, and 1:800 dilutions.
-
To your experimental wells (with interacting proteins) and negative control wells (e.g., mock-transfected cells), add the different dilutions of the reconstituted Nano-Glo® reagent.
-
Measure luminescence immediately and at several time points (e.g., 10, 30, and 60 minutes) to assess signal stability.
-
Calculate the signal-to-background ratio for each substrate dilution.
-
Select the dilution that provides the highest signal-to-background ratio while maintaining a stable and sufficiently strong signal.
General Best Practices for Reducing Background
-
Use Proper Controls: Always include a negative control (e.g., a non-interacting protein pair) and a mock-transfected control to accurately determine the background luminescence.[2][3]
-
Optimize Cell Seeding Density: Ensure that cells are healthy and not overgrown, as this can affect protein expression and increase background.
-
Maintain Sterile Technique: Avoid contamination of reagents and cell cultures.
-
Use Opaque White Plates: For luminescence assays, white plates are recommended as they maximize the light signal.
-
Ensure Proper Reagent Storage and Handling: Store the Nano-Glo® substrate and buffer as recommended by the manufacturer to prevent degradation.[1] Prepare the final reagent fresh for each experiment.[4]
References
troubleshooting low luminescence signal in SmBiT experiments
Welcome to the technical support center for SmBiT-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low luminescence signals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the SmBiT/NanoBiT system?
The NanoBiT® system is a structural complementation reporter assay based on the NanoLuc® luciferase.[1] NanoLuc® is engineered into two subunits: a larger, structurally stable protein domain called Large BiT (LgBiT; 17.6 kDa) and a small 11-amino-acid peptide called Small BiT (SmBiT).[1][2] These subunits have a very weak affinity for each other (KD = 190 µM) and will not spontaneously associate.[2][3][4] When LgBiT and SmBiT are fused to two interacting proteins of interest, the protein-protein interaction (PPI) brings the subunits into close enough proximity to reconstitute a functional NanoLuc® enzyme, which then generates a bright luminescent signal in the presence of its substrate, furimazine.[5][6] The low affinity of the SmBiT/LgBiT interaction minimizes background signal from random self-association.[2][4]
Q2: My luminescence signal is very low or absent. What are the common causes?
Low or no luminescence signal in a SmBiT experiment can stem from several factors, broadly categorized as issues with the experimental components, problems with the cellular context (for live-cell assays), or suboptimal assay conditions.[7][8]
Specific common causes include:
-
Inefficient Protein Expression or Transfection: Low expression levels of one or both fusion proteins are a primary cause of weak signals.[9] This can be due to poor transfection efficiency or issues with the expression vectors.[7][8]
-
Poor Quality of Reagents: Degradation of the luciferase substrate (furimazine), expired buffers, or poor-quality plasmid DNA can all lead to a diminished signal.[7][8]
-
Suboptimal Protein Fusion Design: The orientation and fusion of the SmBiT/LgBiT tags to the proteins of interest can impact their folding, function, and ability to complement.
-
Weak or No Protein-Protein Interaction: The inherent affinity of the target proteins might be too low to bring SmBiT and LgBiT together effectively.
-
Issues with Cell Health: For live-cell assays, unhealthy or dying cells will lead to poor protein expression and unreliable results.
-
Incorrect Assay Setup: Errors in reagent concentrations, incubation times, or the instrument settings for luminescence detection can all contribute to low signals.[10]
Troubleshooting Guide for Low Luminescence Signal
This guide provides a systematic approach to identifying and resolving the root cause of a weak signal in your SmBiT experiments.
Issue 1: Problems with Experimental Reagents and Plasmids
| Potential Cause | Troubleshooting Steps |
| Degraded Luciferase Substrate | - Prepare fresh Nano-Glo® substrate for each experiment. Avoid repeated freeze-thaw cycles.[7] - Protect the substrate from light and store it properly.[7][9] |
| Poor Plasmid DNA Quality | - Use transfection-grade plasmid DNA with low levels of endotoxins and salts.[8] - Verify the integrity and concentration of your plasmids. |
| Old or Improperly Stored Reagents | - Use fresh or properly stored buffers and media.[7] - Ensure all components are within their expiration dates. |
Issue 2: Inefficient Protein Expression and Transfection
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio.[7] - Use a positive control for transfection, such as a GFP-expressing plasmid, to visually assess efficiency.[9] - Ensure cells are at the optimal confluency for transfection. |
| Low Fusion Protein Expression | - Verify protein expression using a Western blot with antibodies against the proteins of interest or the LgBiT tag.[11] - Consider using a stronger promoter if the current one is weak, but be cautious of overexpression artifacts.[7][8] - For lysate-based assays, ensure complete cell lysis to release the fusion proteins.[12] |
| Incorrect Plasmid Ratio | - While some studies show that varying the SmBiT:LgBiT plasmid ratio does not significantly impact signal, it can be optimized.[11] A 1:1 ratio is a good starting point. |
Issue 3: Suboptimal Assay Design and Conditions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fusion Protein Orientation | - Test different fusion orientations (N- vs. C-terminal tagging for both proteins). The optimal configuration can vary.[2] |
| Steric Hindrance | - The small size of SmBiT is designed to minimize steric hindrance, but issues can still arise.[10] Consider adding a flexible linker between your protein and the NanoBiT tag. |
| Incorrect Probe Concentrations | - For in vitro or lysate-based assays, titrate the concentrations of the SmBiT and LgBiT fusion proteins to find the optimal signal-to-background ratio.[10][12] |
| Insufficient Incubation Time | - Allow sufficient time for protein expression (typically 24-48 hours post-transfection).[11] - Optimize the incubation time after substrate addition to allow the signal to stabilize and reach its peak.[13] |
| Instrument Settings | - Ensure the luminometer's integration time is set appropriately to detect a weak signal.[9] - Use white-walled, opaque plates to maximize light reflection and minimize well-to-well crosstalk.[8] |
Experimental Protocols
Protocol 1: Optimizing Fusion Protein Expression via Titration
This protocol is adapted for optimizing expression in a 96-well plate format for a live-cell assay.
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
DNA Dilution Series: Prepare a dilution series for both the SmBiT and LgBiT fusion protein plasmids.
-
Transfection: Transfect the cells with varying amounts of each plasmid. It is crucial to keep the total amount of transfected DNA constant by using a filler plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.[13] Read the luminescence using a plate reader.
-
Analysis: Identify the DNA concentrations that provide the highest signal-to-background ratio.
Protocol 2: Cell Lysis for Biochemical Assays
This protocol describes a method for preparing cell lysates for SmBiT experiments.[3][12]
-
Cell Culture and Transfection: Culture and transfect cells (e.g., HEK293T) with the SmBiT and LgBiT fusion constructs.
-
Cell Harvest: After 24-48 hours, aspirate the culture medium and wash the cells with cold PBS.
-
Lysis: Add an appropriate volume of lysis buffer (e.g., a buffer containing Tris, NaCl, DTT, and protease inhibitors).
-
Freeze-Thaw Cycle: Perform one freeze-thaw cycle to ensure complete cell lysis.[12]
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Quantification and Storage: Collect the supernatant, quantify the total protein concentration, and store the lysate at -80°C for future use.[3][12]
Visualizing Workflows and Pathways
// Connections start -> check_reagents; check_reagents -> check_expression [label="Reagents OK"]; check_expression -> check_assay [label="Expression Confirmed"]; check_assay -> solution [label="Conditions Optimized"];
// Sub-steps sub_reagents [label="Use fresh substrate\nVerify DNA quality", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_expression [label="Western Blot\nOptimize transfection", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_assay [label="Titrate protein concentration\nTest fusion orientations", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
check_reagents -> sub_reagents [style=dashed]; check_expression -> sub_expression [style=dashed]; check_assay -> sub_assay [style=dashed]; } END_DOT Caption: A step-by-step workflow for troubleshooting low luminescence signals.
// Nodes ProteinA [label="Protein A", fillcolor="#F1F3F4", fontcolor="#202124"]; SmBiT [label="SmBiT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FusionA [label="Fusion Protein A-SmBiT", fillcolor="#F1F3F4", fontcolor="#202124"];
ProteinB [label="Protein B", fillcolor="#F1F3F4", fontcolor="#202124"]; LgBiT [label="LgBiT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FusionB [label="Fusion Protein B-LgBiT", fillcolor="#F1F3F4", fontcolor="#202124"];
Interaction [label="Protein A-B Interaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complementation [label="SmBiT + LgBiT\nComplementation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Luminescent Signal", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ProteinA -> FusionA; SmBiT -> FusionA; ProteinB -> FusionB; LgBiT -> FusionB; FusionA -> Interaction; FusionB -> Interaction; Interaction -> Complementation; Complementation -> Signal; } END_DOT Caption: The signaling pathway of a SmBiT protein-protein interaction assay.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [is.promega.com]
- 2. news-medical.net [news-medical.net]
- 3. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. NanoBiT® PPI Starter Systems [promega.com]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Experimental and Analytical Framework for “Mix-and-Read” Assays Based on Split Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for SmBiT and LgBiT Tag Orientation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the NanoBiT® system, with a specific focus on SmBiT and LgBiT tag orientation.
Frequently Asked Questions (FAQs)
Q1: What are SmBiT and LgBiT, and how do they work?
A1: SmBiT (Small BiT) and LgBiT (Large BiT) are the two subunits of NanoLuc® luciferase, a bright bioluminescent reporter.[1][2][3] The NanoBiT® system is a structural complementation reporter system where SmBiT (an 11-amino acid peptide) and LgBiT (a 17.6-18 kDa polypeptide) are fused to two different proteins of interest.[2][3][4] These subunits have a very low affinity for each other (KD = 190 μM) and will only reconstitute into a functional, luminescent enzyme when the two proteins of interest interact, bringing the SmBiT and LgBiT tags into close proximity.[3][5][6] This interaction is reversible, allowing for the real-time study of both protein association and dissociation in live cells.[1][3][4]
Q2: Why is the orientation of SmBiT and LgBiT tags important?
A2: The spatial arrangement of the SmBiT and LgBiT tags is crucial for efficient complementation and the generation of a luminescent signal.[7] Incorrect orientation can lead to steric hindrance, where the physical bulk of the fusion proteins or the tags themselves prevents the SmBiT and LgBiT from coming close enough to interact, even if the proteins of interest are binding. Therefore, testing different tag orientations is a critical step in assay development.[8]
Q3: Should I fuse the tags to the N-terminus or C-terminus of my proteins?
A3: There is no universal rule for tag placement. The optimal orientation depends on the specific structures of your proteins of interest and the location of their interaction domains. It is strongly recommended to test all four possible configurations for a protein pair (Protein A and Protein B):
-
N-term SmBiT-Protein A with N-term LgBiT-Protein B
-
N-term SmBiT-Protein A with C-term Protein B-LgBiT
-
C-term Protein A-SmBiT with N-term LgBiT-Protein B
-
C-term Protein A-SmBiT with C-term Protein B-LgBiT
Comparing the signal-to-background ratios of these different configurations will help you identify the optimal arrangement.[8]
Q4: What are appropriate controls for a NanoBiT® experiment?
A4: Including proper controls is essential for validating your results.
-
Negative Control: Co-express one of your fusion proteins with a non-interacting protein fused to the complementary BiT. This helps determine the level of background luminescence due to random collisions or non-specific interactions.
-
Positive Control: Use a known interacting protein pair to confirm that the assay is working correctly. Promega offers positive control vectors, such as those for the interaction of PRKACA and PRKAR2A or the rapamycin-inducible FKBP and FRB pair.[1][4]
-
Untagged Protein Control: To confirm that the observed interaction is specific, you can co-express an untagged version of one of the proteins of interest. This untagged protein should compete with its tagged counterpart and lead to a decrease in the luminescent signal.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Luminescent Signal | Suboptimal Tag Orientation: Steric hindrance may be preventing SmBiT and LgBiT complementation. | Test all four possible N- and C-terminal fusion combinations for your proteins of interest.[8] |
| Poor Protein Expression: One or both fusion proteins may not be expressing at sufficient levels. | Verify protein expression using a method like Western blotting. Consider using a stronger promoter if expression is too low with the standard HSV-TK promoter.[9] | |
| Disruption of Protein Interaction: The fusion of the SmBiT or LgBiT tag may be interfering with the natural interaction of your proteins. | Test different tag orientations. Consider adding a flexible linker between your protein and the tag to provide more spatial freedom.[10] | |
| Cellular Localization Issues: The fusion proteins may not be co-localized in the same subcellular compartment. | Verify the subcellular localization of your fusion proteins using methods like immunofluorescence or by fusing them to a fluorescent protein.[11] | |
| High Background Signal | Overexpression of Fusion Proteins: High concentrations of the fusion proteins can lead to an increase in non-specific complementation of SmBiT and LgBiT.[7][9] | Use vectors with low-level expression promoters, such as the HSV-TK promoter provided in the NanoBiT® starter systems.[9][12] If using a strong promoter like CMV, you may need to transfect smaller amounts of plasmid DNA.[9] |
| Intrinsic Affinity of SmBiT and LgBiT: Although low, there is a minimal intrinsic affinity between SmBiT and LgBiT that can contribute to background.[7] | Ensure you are using appropriate negative controls to accurately measure and subtract this background. | |
| Inconsistent or Irreproducible Results | Variable Transfection Efficiency: Differences in the amount of plasmid DNA delivered to cells can lead to varying expression levels and signal intensities. | Optimize your transfection protocol for consistency. Consider creating stable cell lines for more uniform expression.[13] |
| Unequal Expression of Fusion Proteins: An imbalance in the expression levels of the SmBiT and LgBiT fusion proteins can affect the results. | While NanoBiT® assays are generally robust to variations in expression ratios, for some systems, optimizing the ratio of the transfected plasmids (e.g., 1:1, 1:2, 2:1) may improve the signal.[14][15] |
Experimental Protocols & Methodologies
General Workflow for a NanoBiT® Protein-Protein Interaction Assay
A typical workflow for a NanoBiT® experiment involves cloning your genes of interest into the provided vectors, transfecting them into cells, and then measuring luminescence.
Optimizing Tag Orientation: A Decision Tree
The following decision tree can guide you through the process of selecting the best tag orientation for your experiment.
References
- 1. eastport.cz [eastport.cz]
- 2. promegaconnections.com [promegaconnections.com]
- 3. NanoBiT® Protein:Protein Interaction System Protocol [ita.promega.com]
- 4. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 5. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promega.com [promega.com]
- 10. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Intracellular Localization of Protein-to-Protein Interactions Using NanoBiT® Technology | Evident Scientific [evidentscientific.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. Luminescence Complementation Assay for Measurement of Binding to Protein C-Termini in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Linker Design for SmBiT Fusion Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SmBiT fusion proteins. Proper linker selection is critical for the success of NanoBiT® assays, and this guide addresses common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the role of a linker in a SmBiT fusion protein?
A linker in a SmBiT fusion protein is a short peptide sequence that connects your protein of interest to either the Large BiT (LgBiT) or Small BiT (SmBiT) subunit of the NanoLuc® luciferase. The linker provides spatial separation between the two fused domains, which is crucial for several reasons:
-
Proper Folding: It allows both the protein of interest and the SmBiT/LgBiT subunit to fold correctly and maintain their native conformations.[1][2]
-
Steric Hindrance Prevention: It prevents the bulky SmBiT/LgBiT subunit from sterically hindering the interaction of your protein of interest with its binding partner.[2][3][4]
-
Flexibility and Orientation: It provides the necessary flexibility for the LgBiT and SmBiT subunits to come together and reconstitute the active luciferase enzyme upon the interaction of your proteins of interest.[5][6]
Q2: How do I choose between a flexible and a rigid linker?
The choice between a flexible and a rigid linker depends on the specific requirements of your assay.
-
Flexible Linkers: These are often rich in glycine (B1666218) (Gly) and serine (Ser) residues, such as the commonly used (GGGGS)n linker.[4] They provide a high degree of rotational freedom, allowing the fusion partners to move and orient themselves for optimal interaction. Flexible linkers are a good starting point for most applications.
-
Rigid Linkers: These linkers, which often contain proline (Pro) residues or form alpha-helical structures (e.g., (EAAAK)n), provide a fixed distance and orientation between the fused domains.[4] They are useful when you need to prevent unwanted interactions between the domains or when a specific spatial arrangement is required for the interaction to occur.
Q3: What is the optimal linker length?
There is no single "optimal" linker length, as it is highly dependent on the specific proteins of interest. However, some general guidelines apply:
-
Too short: A short linker may not provide enough separation, leading to steric hindrance, improper folding, and a weak or absent signal.
-
Too long: An excessively long linker might be more susceptible to proteolytic degradation and could lead to aggregation or reduced expression.[1] In some cases, a longer linker can improve the independent folding and activity of the fused proteins.[1]
It is recommended to empirically test a few different linker lengths. A common starting point is a linker of 10-20 amino acids.
Q4: Does the orientation of the SmBiT/LgBiT tag (N- or C-terminus) matter?
Yes, the orientation of the tag can significantly impact the performance of your NanoBiT® assay. Fusing the tag to either the N- or C-terminus of your protein of interest can affect its folding, expression, and ability to interact with its partner. Therefore, it is highly recommended to test all eight possible orientations (N- and C-terminal fusions for both interacting proteins) to empirically determine the combination that yields the best signal-to-background ratio.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Luminescent Signal | Steric Hindrance: The SmBiT/LgBiT tags are preventing the proteins of interest from interacting. | 1. Increase Linker Length: Try a longer flexible linker (e.g., increase the 'n' in (GGGGS)n). 2. Change Linker Type: Switch from a flexible to a rigid linker to alter the orientation of the tags. 3. Test Different Orientations: Systematically test all eight possible N- and C-terminal fusion combinations.[7] |
| Improper Protein Folding: The fusion proteins are not folding correctly, leading to inactive proteins. | 1. Modify Linker Composition: Incorporate residues that promote solubility and proper folding (e.g., Ser, Thr). 2. Adjust Linker Length: Both too short and too long linkers can interfere with folding. Test a range of lengths. | |
| High Background Signal | Non-specific Interaction: The LgBiT and SmBiT subunits are interacting independently of the proteins of interest. | 1. Optimize Expression Levels: High expression levels can increase the likelihood of random collisions and non-specific interactions. Consider using a weaker promoter.[7] 2. Shorten the Linker: A shorter linker can reduce the conformational freedom of the tags and decrease the chance of spontaneous association. |
| Protein Aggregation: The fusion proteins are aggregating, bringing the LgBiT and SmBiT subunits into close proximity. | 1. Improve Protein Solubility: Modify the linker to include more hydrophilic residues. 2. Optimize Expression Conditions: Lowering the expression temperature or using a different expression system can sometimes reduce aggregation. | |
| Inconsistent or Irreproducible Results | Proteolytic Degradation of the Linker: The linker is being cleaved by cellular proteases, leading to a loss of signal. | 1. Use Protease-Resistant Linkers: Avoid sequences known to be susceptible to common proteases. 2. Switch to a Rigid Linker: Rigid linkers can be less accessible to proteases. |
| Variable Protein Expression: Inconsistent expression levels of the fusion proteins are affecting the luminescent signal. | 1. Use a Stable Cell Line: For long-term and reproducible experiments, generating a stable cell line is recommended.[8][9] 2. Optimize Transfection Protocol: Ensure consistent transfection efficiency between experiments. |
Data Presentation: Linker Characteristics
The following table summarizes the properties of commonly used linkers in fusion protein design.
| Linker Type | Common Sequence | Key Characteristics |
| Flexible | (GGGGS)n | Rich in small, non-polar (Gly) and polar (Ser) amino acids, providing high flexibility.[4] |
| Rigid (Helical) | (EAAAK)n | Forms an alpha-helical structure, creating a rigid spacer between domains.[4] |
| Rigid (Pro-rich) | (XP)n | Proline's cyclic side chain restricts conformational freedom, resulting in a rigid structure. |
Experimental Protocols
Protocol: Empirical Optimization of Linker Length for SmBiT Fusion Proteins
This protocol outlines a systematic approach to determine the optimal linker length for your SmBiT fusion proteins.
1. Design and Cloning: a. Create a series of expression vectors for your protein of interest fused to SmBiT (or LgBiT) with linkers of varying lengths. A good starting point is to test a short, medium, and long flexible linker (e.g., (GGGGS)1, (GGGGS)3, and (GGGGS)5). b. For each linker length, create both N-terminal and C-terminal fusion constructs. c. Similarly, create the corresponding fusion constructs for the interacting partner protein.
2. Transfection: a. Seed your cells of choice in a 96-well plate at a density appropriate for your cell line. b. Co-transfect the cells with pairs of LgBiT and SmBiT fusion protein constructs, ensuring you test all possible combinations of linker lengths and fusion orientations. c. Include appropriate controls:
- Negative control: Cells transfected with one fusion protein and an empty vector.
- Positive control: A known interacting protein pair with a standard linker.
3. Luminescence Assay: a. 24-48 hours post-transfection, add the Nano-Glo® Live Cell Assay reagent to the wells. b. Measure the luminescence using a plate reader.
4. Data Analysis: a. Calculate the signal-to-background ratio for each linker and orientation combination. The background can be determined from the negative control wells. b. The combination that yields the highest signal-to-background ratio is the optimal choice for your assay.
Mandatory Visualizations
Caption: Workflow for optimizing linker length and orientation.
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. nsfc.gov.cn [nsfc.gov.cn]
- 2. researchgate.net [researchgate.net]
- 3. US11833212B2 - Linker peptide for constructing fusion protein - Google Patents [patents.google.com]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
how to solve high background in NanoBiT negative controls
Welcome to the technical support center for the NanoBiT® Protein-Protein Interaction (PPI) Assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address high background signals in your negative control experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background luminescence in NanoBiT negative controls?
High background in negative controls can obscure the specific signal from your protein-protein interaction (PPI) of interest, reducing the assay window and sensitivity. The most common causes include:
-
Spontaneous Complementation: Although the affinity between Large BiT (LgBiT) and Small BiT (SmBiT) is very low (KD = 190 µM), high intracellular expression levels of the fusion proteins can increase their proximity and lead to spontaneous, interaction-independent complementation.[1][2][3] This is a frequent source of elevated background.
-
Nonspecific Protein Interactions: The fusion proteins themselves may engage in nonspecific interactions with other cellular components, bringing the LgBiT and SmBiT fragments close enough to generate a signal.
-
Suboptimal Assay Conditions: Factors such as cell density, substrate concentration, and incubation times can significantly impact background levels if not properly optimized.[4]
-
Cell Line and Health: The chosen cell line may have endogenous factors that contribute to background. Poor cell health can also lead to artifacts and increased nonspecific signals.
-
Reagent Contamination: Contamination of buffers or substrates with interacting proteins or other luminescent sources can elevate background readings.[5]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered with NanoBiT negative controls.
Q2: My negative control signal is too high. How can I reduce background caused by protein overexpression?
Overexpression is a leading cause of high background. The goal is to express the fusion proteins at levels that are as close to physiological as possible while still generating a detectable signal.
Solution: Titrate the amount of plasmid DNA used for transfection. Reducing the concentration of DNA for one or both fusion partners can significantly lower their expression, thereby decreasing the probability of spontaneous complementation.
Experimental Protocol: Optimizing Fusion Protein Expression Levels
-
Preparation: Seed cells in a 96-well plate at a density appropriate for your cell line to reach ~80-90% confluency at the time of transfection.
-
DNA Dilution Matrix: Prepare a matrix of transfection mixtures. If you are co-transfecting LgBiT and SmBiT fusion plasmids, vary the concentration of each while keeping the total amount of DNA constant with a carrier plasmid (e.g., pGEM).
-
Transfection: Transfect the cells with the different DNA ratios. Include your positive control (interacting pair) and negative controls (e.g., LgBiT fusion + SmBiT-HaloTag®).
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay: Add the Nano-Glo® Live Cell Reagent to the wells and measure luminescence according to the standard protocol.[6]
-
Analysis: Calculate the signal-to-background (S/B) ratio for each condition. Select the DNA concentration ratio that provides the highest S/B ratio, indicating optimal expression levels with minimal background.
Data Presentation: Effect of Plasmid Titration on Signal-to-Background Ratio
| LgBiT-ProteinX Plasmid (ng) | SmBiT-ProteinY Plasmid (ng) | Negative Control (RLU) | Positive Control (RLU) | Signal-to-Background Ratio |
| 100 | 100 | 50,000 | 500,000 | 10 |
| 50 | 50 | 15,000 | 450,000 | 30 |
| 25 | 25 | 5,000 | 300,000 | 60 |
| 10 | 10 | 1,500 | 150,000 | 100 |
| 5 | 5 | 800 | 50,000 | 62.5 |
Note: Relative Light Unit (RLU) values are illustrative. Optimal DNA amounts are system-dependent.
Q3: How do I select and use the correct negative controls for my experiment?
Using appropriate negative controls is critical for establishing the baseline luminescence and interpreting your results.
Solution: Several negative control strategies can be employed, each providing different insights into the source of background signal.
-
Promega's Negative Control Vector: This is the most common and recommended starting point. The NanoBiT® Negative Control Vector typically encodes the HaloTag® protein fused to SmBiT.[2] HaloTag® is a stable protein that does not specifically interact with most test proteins, providing a reliable measure of nonspecific background luminescence.[2]
-
LgBiT Fusion Alone: Expressing only the LgBiT fusion protein can help determine the inherent background luminescence of the cell line and substrate.[7]
-
Unrelated Protein Pair (Counterscreen): Use a well-validated, non-interacting NanoBiT pair from a completely different biological pathway. This control is excellent for identifying compounds in a high-throughput screen that nonspecifically inhibit or activate the NanoLuc® enzyme.[8]
Workflow for Implementing Negative Controls
Q4: Can I optimize the assay protocol itself to reduce high background?
Yes, optimizing parameters beyond protein expression can significantly improve your assay window.
Solution: Systematically test different conditions to find the optimal balance between specific signal and background noise.
-
Optimize Incubation Time: After adding the Nano-Glo® substrate, the luminescent signal may change over time. Measure luminescence at several time points (e.g., 5, 15, 30, 60, and 90 minutes) to identify when the signal-to-background ratio is maximal.[4] Equilibrium binding may not be reached until about 90 minutes in some systems.[4]
-
Adjust Substrate Concentration: While the standard recommendation is often sufficient, some protein pairs may benefit from an increased substrate concentration to achieve an acceptable Z' factor, a measure of assay quality.[9]
-
Improve Washing Steps (for biochemical assays): If you are performing a biochemical version of the NanoBiT assay with cell lysates, ensure washing steps are adequate to remove unbound components that can contribute to background.[5][10][11] Increase the number and duration of washes if necessary.[10][11]
Advanced Troubleshooting: Alternative Strategies
Q5: I've optimized expression and assay conditions, but the background is still high. What else can I do?
If standard optimization is insufficient, consider more advanced approaches.
Solution: Explore alternative protein tags or assay formats.
-
Change Fusion Orientation: The proximity of the N- or C-terminus of your protein to its interaction interface can affect complementation efficiency. Test all four orientations (N- and C-terminal fusions for both LgBiT and SmBiT) to find the combination that yields the best signal-to-background ratio.[9]
-
Use Catalytically Inactive SmBiT ("DarkBiT"): For specialized applications, researchers have developed "DarkBiT" peptides. These are SmBiT variants with mutations that render them catalytically inactive.[12] They can be used in competitive assays to suppress background from nonspecific complementation.[12][13]
-
Switch to a Biochemical Assay Format: Translating the live-cell assay into a biochemical format using cell lysates can sometimes offer better control over protein concentrations and reduce cellular artifacts.[1][14] This format can be more cost-effective and suitable for high-throughput screening.[1]
Troubleshooting Logic Pathway
References
- 1. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. Probing Myc and Max Protein-Protein Interactions using NanoBRET® and NanoBiT® Assays [promega.com.cn]
- 7. In Vivo Detection of Metabolic Fluctuations in Real Time Using the NanoBiT Technology Based on PII Signalling Protein Interactions [mdpi.com]
- 8. mybio.ie [mybio.ie]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Bioluminescence Goes Dark: Boosting the Performance of Bioluminescent Sensor Proteins Using Complementation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promegaconnections.com [promegaconnections.com]
Optimizing Substrate Concentration for NanoBiT® Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize substrate concentration in NanoBiT® assays.
Frequently Asked Questions (FAQs)
Q1: What is the NanoBiT® assay and how does it work?
A1: The NanoBiT® (NanoLuc® Binary Technology) assay is a structural complementation reporter system used to study protein-protein interactions (PPIs) in live cells.[1][2] It utilizes two subunits of the NanoLuc® luciferase: a large 18kDa subunit called LgBiT and a small 11-amino acid peptide called SmBiT.[1][3] These subunits are fused to two proteins of interest. When the target proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute into a functional enzyme that generates a bright luminescent signal in the presence of a substrate.[1][2][4] The low affinity of LgBiT and SmBiT for each other ensures that their interaction is dependent on the interaction of the target proteins.[4][5]
Q2: What is the substrate used in the NanoBiT® assay?
A2: The NanoBiT® assay typically uses the Nano-Glo® Live Cell Assay System, which contains the cell-permeable substrate furimazine.[4] This non-lytic reagent allows for real-time measurement of protein interactions in living cells.[2][4]
Q3: Why is optimizing substrate concentration important?
A3: Optimizing the substrate concentration is crucial for achieving optimal assay performance, including a high signal-to-background ratio and robust, reproducible results. Substrate concentration can influence the brightness of the luminescent signal and the stability of the signal over time. In some cases, adjusting the substrate concentration can be critical for achieving acceptable Z' values in high-throughput screening applications.[5]
Q4: What is the recommended starting concentration for the Nano-Glo® substrate?
A4: While a standard "1X" concentration is typically recommended by the manufacturer, the optimal concentration can vary depending on the specific protein pair being studied, their expression levels, and the cell type used.[5] Some studies have found that using a "2X" concentration of the substrate improves assay performance, particularly for weaker interactions.[5] Therefore, empirical determination of the optimal substrate concentration is often necessary.
Troubleshooting Guide
This guide addresses common issues encountered during NanoBiT® assays that may be related to substrate concentration.
Q5: I am observing a high background signal. Could this be related to the substrate concentration?
A5: Yes, a high background signal can sometimes be related to the substrate. While other factors like overexpression of fusion proteins are more common causes of high background, an inappropriate substrate concentration can contribute to this issue.[6]
-
Troubleshooting Steps:
-
Review Protein Expression Levels: High expression levels of the NanoBiT® fusion proteins can lead to non-specific interactions and increased background.[6] Consider reducing the amount of plasmid DNA used for transfection.[6]
-
Optimize Substrate Concentration: While less common, an excessively high substrate concentration might contribute to background. Try performing a titration experiment to see if a lower concentration improves the signal-to-background ratio without significantly compromising the specific signal.
-
Include Proper Controls: Use a "no acceptor" control (cells expressing only the LgBiT fusion) to determine the level of background signal.[6]
-
Q6: My luminescent signal is too low. Should I increase the substrate concentration?
A6: A low signal can be due to several factors, and while adjusting the substrate concentration is one possibility, other aspects of the assay should be investigated first.
-
Troubleshooting Steps:
-
Confirm Protein Expression and Interaction: Ensure that both fusion proteins are expressed and that they are known to interact.[6] Western blotting can be used to confirm protein expression.[6]
-
Check Substrate Preparation and Storage: Ensure the Nano-Glo® substrate is prepared fresh just before use and has been stored correctly according to the manufacturer's instructions.[6] Inactive substrate will result in a low or no signal.[6]
-
Optimize Substrate Concentration: Once other factors have been ruled out, you can test a higher substrate concentration. Some studies have reported improved signal with a 2X concentration of the substrate.[5] Perform a dose-response experiment with the substrate to determine the optimal concentration for your specific assay.
-
Q7: The luminescent signal is unstable and decays rapidly. What could be the cause?
A7: Signal instability can be due to substrate depletion or instability of the protein-protein interaction itself.
-
Troubleshooting Steps:
-
Substrate Stability: The Nano-Glo® Live Cell Substrate is designed for enhanced stability.[1] However, in assays with very high luciferase activity, the substrate may be consumed more rapidly. You can investigate if a higher initial substrate concentration prolongs the signal.
-
Monitor in Real-Time: The NanoBiT® system is well-suited for real-time measurements.[2][4] Observing the kinetics of the signal can provide insights into whether the decay is due to substrate depletion (gradual decay) or dissociation of the interacting proteins.
-
Temperature Control: Ensure that the assay is performed at a stable temperature, as temperature fluctuations can affect enzyme kinetics and signal stability.[7]
-
Data Presentation: Effects of Substrate Concentration
The following table summarizes the potential effects of different substrate concentrations on key NanoBiT® assay parameters. The values presented are hypothetical and for illustrative purposes.
| Substrate Concentration | Signal Intensity (RLU) | Background (RLU) | Signal-to-Background Ratio | Z' Factor | Signal Stability (Half-life) |
| 0.5X | 50,000 | 2,000 | 25 | 0.4 | 45 min |
| 1X (Recommended) | 150,000 | 5,000 | 30 | 0.6 | 60 min |
| 2X | 250,000 | 10,000 | 25 | 0.7 | 75 min |
| 4X | 280,000 | 25,000 | 11.2 | 0.3 | 90 min |
In this hypothetical example, a 2X substrate concentration provides the highest Z' factor, suggesting it may be optimal for this particular hypothetical assay, despite a slightly lower signal-to-background ratio compared to the 1X concentration.
Experimental Protocols
Protocol 1: Optimizing Substrate Concentration for a New NanoBiT® Assay
This protocol outlines a method for determining the optimal Nano-Glo® substrate concentration for your specific protein-protein interaction assay.
-
Cell Culture and Transfection:
-
Seed your chosen mammalian cell line (e.g., HEK293T) in a white, 96-well assay plate.[6] The seeding density should be optimized for your specific cell line to be 80-90% confluent on the day of transfection.[6]
-
Co-transfect the cells with the plasmids encoding your LgBiT and SmBiT fusion proteins.[6] Include appropriate controls, such as cells transfected with an empty vector or only one of the fusion constructs.
-
-
Preparation of Substrate Dilutions:
-
Prepare a series of Nano-Glo® substrate dilutions. Common concentrations to test are 0.5X, 1X, 2X, and 4X of the manufacturer's recommended concentration. Prepare these dilutions fresh just before use.
-
-
Assay Procedure:
-
24-48 hours post-transfection, remove the culture medium from the cells.
-
Add the prepared Nano-Glo® substrate dilutions to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis (if using a lytic assay) and signal stabilization. For live-cell assays, the incubation time before reading may vary.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For each substrate concentration, calculate the average signal from your experimental wells and the average background from your negative control wells.
-
Calculate the signal-to-background ratio (Signal/Background).
-
If running a plate with positive and negative controls for a screening assay, calculate the Z' factor for each concentration.
-
Plot the signal intensity and signal-to-background ratio as a function of substrate concentration to determine the optimal concentration that provides a robust signal with low background.
-
Visualizations
Caption: Principle of the NanoBiT® Protein-Protein Interaction Assay.
Caption: Troubleshooting workflow for substrate-related issues in NanoBiT® assays.
Caption: Experimental workflow for optimizing substrate concentration.
References
- 1. selectscience.net [selectscience.net]
- 2. NanoBiT® PPI Starter Systems [promega.jp]
- 3. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBiT® Protein:Protein Interaction System Protocol [promega.kr]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleic Acid Quantification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Robust NanoBiT® Assays
Welcome to the technical support center for NanoBiT® assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cell line selection and assay optimization.
Understanding the NanoBiT® System
The NanoLuc® Binary Technology (NanoBiT®) is a two-subunit system based on NanoLuc® luciferase, designed for the intracellular detection of protein-protein interactions (PPIs).[1][2] It consists of a large subunit, LgBiT (17.6 kDa), and a small subunit, SmBiT (11 amino acids).[1][2] These subunits are fused to your proteins of interest. When the target proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to form a functional enzyme that generates a bright luminescent signal in the presence of the furimazine substrate.[1][2] The subunits themselves have a very weak affinity for each other (KD = 190μM), which minimizes background signal and ensures that luminescence is dependent on the interaction of the target proteins.[1][2]
References
Technical Support Center: Normalizing NanoBiT® Data for Cell Viability
This guide provides researchers, scientists, and drug development professionals with essential information for accurately normalizing NanoBiT® protein-protein interaction (PPI) data by accounting for cell viability. Proper normalization is critical for distinguishing true effects on PPIs from artifacts caused by changes in cell number or health.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to normalize NanoBiT® data for cell viability?
A1: Normalizing NanoBiT® data is essential for accurate interpretation of results. The luminescent signal in a NanoBiT® assay is proportional to the number of interacting protein pairs.[1][2] However, this signal can be influenced by factors other than the specific protein interaction, including:
-
Variations in cell number: Well-to-well differences in cell seeding density.
-
Uneven transfection efficiency: Differences in the expression levels of the NanoBiT® fusion proteins.
-
Compound effects: The compound being tested might be cytotoxic or cytostatic, reducing the number of viable cells and, consequently, the overall luminescent signal.[3]
Without normalization, a decrease in luminescence could be misinterpreted as inhibition of a protein-protein interaction, when it is actually due to compound-induced cell death. Normalization corrects for these variables, ensuring that the final data reflects the true PPI dynamics.
Q2: What are the common methods for normalizing NanoBiT® data?
A2: The most robust method is to multiplex the NanoBiT® assay with a cell viability assay in the same well.[3][4] This provides a direct measure of cell health for each corresponding PPI data point. The choice of viability assay depends on whether you need real-time measurements or an endpoint reading.
Q3: Can I use a separate plate for the viability assay?
A3: While possible, using a separate plate for the viability assay is not recommended. This approach introduces significant potential for plate-to-plate variability in cell seeding, compound addition, and incubation conditions, which can compromise the accuracy of the normalization. A single-well multiplex assay provides an internally controlled dataset, yielding more reliable and reproducible results.[5]
Q4: Which viability assay is most compatible with the NanoBiT® assay?
A4: Compatibility depends on the experimental design (kinetic vs. endpoint).
-
For real-time, kinetic measurements: A non-lytic viability assay that can be read simultaneously with the NanoBiT® assay is ideal. Assays like the RealTime-Glo™ MT Cell Viability Assay are excellent choices.[5][6]
-
For endpoint measurements: You can perform the NanoBiT® reading first and then add the reagent for a lytic viability assay like CellTiter-Glo® Luminescent Cell Viability Assay.[2][7] Alternatively, a fluorescent, non-lytic assay like CellTiter-Fluor™ can be read before the NanoBiT® reagent is added.[4]
Comparison of Normalization Methods
| Normalization Method | Principle | Assay Type | Pros | Cons |
| RealTime-Glo™ MT Cell Viability Assay | Measures the reducing potential of viable cells using a pro-substrate that is converted to a NanoLuc® substrate.[5] | Luminescent (Real-time, Non-lytic) | Allows for simultaneous, kinetic measurement of viability and PPIs from the same well. Non-lytic chemistry preserves cells for further analysis.[6] | Requires a luminometer capable of kinetic reads. Potential for spectral overlap if not using appropriate filters or inhibitors. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells.[7] | Luminescent (Endpoint, Lytic) | High sensitivity and broad linear range. Simple "add-mix-measure" protocol.[7] | Lytic nature prevents kinetic measurements and further use of the cells. Must be performed after the NanoBiT® reading. |
| CellTiter-Fluor™ Cell Viability Assay | A non-lytic assay that measures a conserved protease activity within live cells.[4] | Fluorescent (Endpoint, Non-lytic) | Multiplexes easily with luminescent assays by using different detection channels.[8] Preserves cells for subsequent assays. | Requires a plate reader with fluorescence detection capabilities. |
| CCK-8 / MTS Assays | Colorimetric assays that measure metabolic activity through the reduction of a tetrazolium salt.[9] | Colorimetric (Endpoint) | Cost-effective and widely used. | Generally less sensitive than luminescent assays. Potential for compound interference with the colorimetric reaction. Cannot be multiplexed in the same well with luminescent assays.[8] |
Experimental Protocols
Protocol 1: Sequential Multiplex of NanoBiT® and CellTiter-Glo® (Endpoint)
This protocol first measures the NanoBiT® signal (protein interaction) and then measures cell viability by quantifying ATP in the same well.
Methodology:
-
Cell Plating: Seed cells expressing the NanoBiT® fusion proteins in a white, opaque 96- or 384-well plate and incubate under standard conditions.
-
Compound Treatment: Treat cells with the test compound or vehicle control and incubate for the desired duration.
-
NanoBiT® Measurement:
-
Prepare Nano-Glo® Live Cell Reagent according to the manufacturer's protocol.[10]
-
Add the reagent to each well.
-
Incubate for the recommended time (typically 10-20 minutes at 37°C or 5 minutes at room temperature) to allow for signal stabilization.[11]
-
Measure luminescence using a plate reader. This is your Raw NanoBiT® Signal .
-
-
CellTiter-Glo® Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. This is your Viability Signal .
-
Protocol 2: Simultaneous Multiplex of NanoBiT® and RealTime-Glo™ (Kinetic)
This protocol allows for the simultaneous, real-time measurement of protein interactions and cell viability.
Methodology:
-
Reagent Preparation: Prepare a 2X combined assay reagent containing both the Nano-Glo® Live Cell Substrate and the RealTime-Glo™ MT Cell Viability Assay reagents in your desired cell culture medium.
-
Cell Plating:
-
Harvest and resuspend cells in the 2X combined assay reagent at a density that is 2X the final desired cell concentration.
-
Dispense this cell suspension into a white, opaque 96- or 384-well plate.
-
-
Compound Addition:
-
Prepare test compounds at a 2X concentration in culture medium.
-
Add an equal volume of the 2X compound solution to the wells containing the cell suspension. This brings the assay components and compounds to a final 1X concentration.
-
-
Kinetic Measurement:
-
Immediately place the plate in a luminometer equipped with temperature and atmospheric control (e.g., 37°C, 5% CO₂).
-
Measure luminescence at regular intervals (e.g., every 15-60 minutes) for the desired duration of the experiment.
-
The resulting kinetic curve represents both the Raw NanoBiT® Signal and the Viability Signal . Note: This specific multiplex is most effective when the NanoBiT® signal is significantly brighter than the RealTime-Glo™ signal, or when studying PPI inhibition where the NanoBiT® signal decreases.
-
Data Presentation and Analysis
After acquiring the raw data, normalization is performed using the following formula:
Normalized NanoBiT® Signal = Raw NanoBiT® Signal / Viability Signal
This calculation provides a ratiometric value that corrects for differences in cell number and viability, isolating the effect of the treatment on the protein-protein interaction.
Example Data Table:
| Treatment | Raw NanoBiT® Signal (RLU) | Viability Signal (RLU/RFU) | Normalized NanoBiT® Signal (Ratio) |
| Vehicle | 1,500,000 | 850,000 | 1.76 |
| Compound A (1 µM) | 780,000 | 865,000 | 0.90 |
| Compound B (1 µM) | 750,000 | 420,000 | 1.79 |
In this example, Compound A appears to be a true inhibitor of the PPI, as it reduces the NanoBiT® signal without affecting cell viability. In contrast, the low NanoBiT® signal for Compound B is an artifact of its cytotoxicity, which is revealed after normalization.
Visual Workflows and Logic Diagrams
Figure 1. Workflow for a sequential NanoBiT® and cell viability assay.
Figure 2. Troubleshooting decision tree for NanoBiT® data normalization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Replicates | - Inconsistent cell seeding.- Pipetting errors during compound or reagent addition.- "Edge effects" on the plate. | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure thorough mixing of reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| Low NanoBiT® Signal | - Low expression or incorrect localization of fusion proteins.- Inactive Nano-Glo® reagent.- Incorrect luminometer settings. | - Verify protein expression via Western blot or other methods.- Re-test different fusion orientations (N- vs. C-terminal tags).- Always prepare Nano-Glo® reagent fresh before use.- Ensure the correct emission filters and integration times are used. |
| Compound Interferes with Viability Assay | - Compound is fluorescent (for fluorescent viability assays).- Compound inhibits the viability assay enzyme (e.g., luciferase in CellTiter-Glo®). | - Run a control plate with compound in cell-free medium to measure background signal.- If interference is confirmed, switch to a viability assay with a different detection method (e.g., from luminescence to fluorescence). |
| Normalized Signal is "Noisy" | - One of the raw signals (NanoBiT® or viability) is too close to the background.- Lysis was incomplete for endpoint assays. | - Optimize cell number to ensure both signals are well above background.- Increase incubation time or mixing for lytic assays like CellTiter-Glo® to ensure complete lysis. |
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 4. bemek.co.il [bemek.co.il]
- 5. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. mdpi.com [mdpi.com]
- 10. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
Validation & Comparative
Validating SmBiT Interaction Data with Co-Immunoprecipitation: A Comparative Guide
In the study of protein-protein interactions (PPIs), robust and reliable data is paramount. The advent of technologies like the Small Binary Tag (SmBiT) system has enabled high-throughput and quantitative screening of PPIs in live cells. However, a critical step in any discovery pipeline is the validation of these findings using orthogonal, well-established methods. Co-immunoprecipitation (Co-IP) stands as a gold-standard technique for confirming protein interactions within a cellular context.[1][2][3]
This guide provides a comprehensive comparison between the SmBiT discovery platform and the Co-IP validation method. It is designed for researchers, scientists, and drug development professionals seeking to build a rigorous workflow for PPI analysis, from initial screening to confident validation.
Overview of Technologies
SmBiT (Small Binary Tag) System: The SmBiT system is a protein complementation assay based on the engineered NanoLuc® luciferase.[4] The luciferase is split into a large, structurally stable subunit (LgBiT) and a small, 11-amino-acid peptide (SmBiT).[4] These subunits are fused to two proteins of interest. If the target proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute a functional luciferase enzyme that generates a bright, quantifiable luminescent signal.[4][5] This technology is prized for its ability to measure PPI dynamics in real-time within living cells.[4]
Co-Immunoprecipitation (Co-IP): Co-IP is a foundational technique used to isolate and study protein complexes from cell or tissue lysates.[2][6] The method relies on an antibody that specifically targets a known protein (the "bait"). This antibody is used to pull the bait protein out of solution, and if other proteins (the "prey") are bound to it, they are pulled down as part of the complex. The presence of these interacting partners is then typically confirmed by Western blotting. Co-IP is highly valued for its ability to detect interactions between endogenous proteins under near-physiological conditions.[7][8]
Quantitative and Qualitative Comparison
While SmBiT provides a quantitative readout of interaction strength in live cells, Co-IP is primarily a qualitative or semi-quantitative method for confirming the existence of an interaction in cell lysates.[9][10][11] The table below summarizes the key characteristics of each technique.
| Feature | SmBiT (NanoBiT®) System | Co-Immunoprecipitation (Co-IP) |
| Principle | Split-luciferase complementation upon protein interaction.[4] | Antibody-based pulldown of a protein complex. |
| Detection | Luminescence (quantitative). | Western Blot or Mass Spectrometry (qualitative/semi-quantitative).[2] |
| Environment | Live cells, real-time dynamics.[4] | Cell lysates, endpoint analysis. |
| Throughput | High (suitable for 96- or 384-well plate formats). | Low to medium. |
| Sensitivity | High; detects both strong and transient interactions.[4] | Variable; may miss weak or transient interactions.[1] |
| Key Advantage | Real-time, quantitative analysis in living cells. | Validates interactions at endogenous protein levels (if antibody is available).[8] |
| Limitations | Requires protein overexpression with fusion tags, which can cause artifacts. | Dependent on high-quality, specific antibodies; potential for non-specific binding.[7] |
Experimental Protocols
A common workflow involves using SmBiT for primary screening to identify potential PPIs, followed by Co-IP to validate these "hits."
Protocol 1: SmBiT Protein-Protein Interaction Assay
This protocol provides a general workflow for detecting a PPI in live mammalian cells using the SmBiT system.
Materials:
-
Mammalian expression vectors for Protein A-LgBiT and Protein B-SmBiT.
-
HEK293T cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., FuGENE® HD).
-
White, opaque 96-well assay plates.
-
Nano-Glo® Live Cell Assay Reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 1.0 x 10^4 cells per well in 100 µL of medium. Incubate for 18–24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the Protein A-LgBiT and Protein B-SmBiT expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls (e.g., LgBiT-Protein A + empty SmBiT vector, empty LgBiT vector + SmBiT-Protein B, and non-interacting protein pairs).
-
Incubation: Incubate the transfected cells for 24–48 hours to allow for protein expression.
-
Assay Preparation: Equilibrate the plate and Nano-Glo® Live Cell Assay Reagent to room temperature.
-
Reagent Addition: Add Nano-Glo® Live Cell Assay Reagent to each well (typically 25 µL for a 100 µL culture volume).
-
Signal Measurement: Incubate for 3 minutes to allow the signal to stabilize.[12] Measure luminescence using a plate-reading luminometer. A significantly elevated signal in the co-transfected wells compared to controls indicates a potential interaction.
Protocol 2: Co-Immunoprecipitation for Validation
This protocol describes how to validate the interaction between Protein A and Protein B identified from the SmBiT screen.
Materials:
-
Cells expressing the interacting proteins (either transiently transfected or from a stable cell line).
-
IP Lysis/Wash Buffer (e.g., RIPA buffer, adjusted for stringency).[13]
-
Protease and phosphatase inhibitor cocktails.[1]
-
A high-quality antibody specific to Protein A (the "bait").
-
Isotype control IgG antibody.[1]
-
Protein A/G magnetic beads or agarose (B213101) beads.[13]
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody specific to Protein B (the "prey") for detection.
-
HRP-conjugated secondary antibody.
Methodology:
-
Cell Lysis: Lyse the cells on ice using a non-denaturing IP lysis buffer supplemented with fresh protease and phosphatase inhibitors.[1]
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with beads for 1 hour at 4°C.[1] Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Set aside a small fraction of the lysate as the "Input" or "Lysate" control.
-
Incubate the remaining lysate with the anti-Protein A antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads (via centrifugation or magnet) and discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the eluted proteins and the "Input" control sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Protein B (the prey).
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
A band for Protein B in the anti-Protein A IP lane (but not in the isotype control IgG lane) confirms the interaction.[1] The input lane should show a band for Protein B, confirming its presence in the initial lysate.[1]
-
Visualizations
Signaling Pathway Example: Rapamycin-Induced FKBP-FRB Interaction
A classic model system for studying induced PPIs is the interaction between FKBP12 and the FRB domain of mTOR, which is mediated by the small molecule rapamycin. This interaction is often used to validate PPI detection technologies.
Caption: Rapamycin induces the formation of a ternary complex between FKBP12 and FRB.
Experimental Workflow: From SmBiT Discovery to Co-IP Validation
This diagram illustrates the logical flow from identifying a potential protein-protein interaction using the SmBiT system to its subsequent validation by Co-IP.
Caption: Workflow for validating a SmBiT-identified interaction using Co-IP.
Logical Comparison: SmBiT vs. Co-IP Principles
This diagram contrasts the fundamental principles of detection for the SmBiT and Co-IP techniques.
Caption: Contrasting the detection principles of SmBiT and Co-Immunoprecipitation.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 5. タンパク質:タンパク質 相互作用 | タンパク質相互作用研究 [promega.jp]
- 6. Validating Protein Interactions with Co-Immunoprecipitation Using Endogenous and Tagged Protein Models | Cell Signaling Technology [cellsignal.com]
- 7. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. NanoBiT FcRn assay [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: SmBiT Tag vs. Split-GFP for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) assays, the choice of methodology is critical. This guide provides an objective comparison of two prominent technologies: the SmBiT/NanoBiT® system, a bioluminescence-based assay, and the widely used split-Green Fluorescent Protein (split-GFP) complementation assay. We present a detailed analysis of their mechanisms, performance metrics, and experimental protocols to aid in the selection of the most suitable approach for your research needs.
At the heart of cellular signaling and function lie intricate networks of protein-protein interactions. Elucidating these interactions is paramount for understanding disease mechanisms and developing novel therapeutics. Both the SmBiT tag system, commercially known as NanoBiT®, and split-GFP are powerful in vivo and in vitro tools for studying these dynamic events. However, they operate on different principles, each with its own set of advantages and limitations.
The SmBiT system is a protein fragment complementation (PCA) assay based on the engineered NanoLuc® luciferase. This luciferase is split into a large fragment, LgBiT (approximately 17.6 kDa), and a small, 11-amino-acid peptide, SmBiT[1]. These two fragments have a very low affinity for each other (KD = 190 µM) and will only reconstitute a bright, luminescent enzyme when brought into close proximity by the interaction of two proteins to which they are fused[1][2][3]. This interaction is reversible, allowing for the real-time analysis of both protein association and dissociation[4].
In contrast, the split-GFP system, a type of bimolecular fluorescence complementation (BiFC) assay, relies on the reconstitution of a fluorescent protein. The Green Fluorescent Protein (GFP) is split into two non-fluorescent fragments. When these fragments, fused to interacting proteins, are brought together, they can refold and reconstitute the GFP fluorophore, resulting in a fluorescent signal[5]. For most split-GFP variants, this reconstitution is largely irreversible, which can be an advantage for capturing weak or transient interactions[6].
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative parameters of the SmBiT and split-GFP systems based on available experimental data.
| Feature | SmBiT (NanoBiT®) | Split-GFP (BiFC) |
| Tag Size | LgBiT: ~18 kDa SmBiT: 1.3 kDa (11 amino acids)[1][7] | Varies by split point and variant. e.g., N-terminal fragment (residues 1-157) and C-terminal fragment (residues 158-237)[8]. Tripartite systems offer smaller tags (e.g., 19 and 21 amino acids)[9]. |
| Reporter Affinity | Very low self-affinity (KD = 190 µM)[1][2][3] | Varies; some variants have a tendency for self-assembly, which can lead to background signal[10]. |
| Signal Type | Bioluminescence | Fluorescence |
| Signal Generation | Enzymatic reaction requiring a substrate (furimazine)[4] | Autocatalytic chromophore formation requiring oxygen[11]. |
| Reversibility | Reversible[4][12] | Generally irreversible for most variants[6]. |
| Kinetics | Allows for real-time kinetic analysis of association and dissociation[4]. | Signal development can be slow due to chromophore maturation (minutes to hours)[5][13]. Association rates for some variants have been measured (e.g., ~4200-5700 M⁻¹s⁻¹)[14]. |
| Signal-to-Background | Reported to be very high; >1,000X brighter than split firefly luciferase[1]. | Can be variable and is dependent on the specific split-GFP variant and expression levels. Some variants have been optimized for a better signal-to-noise ratio[11]. |
| Affinity Detection Range | Capable of detecting a wide range of affinities, including weak and transient interactions. Can detect interactions in the high micromolar Kd range[12]. | Can detect weak (in the µM range) and transient interactions due to the irreversible nature of the complex formation for many variants[9][15]. |
Mechanism of Action and Experimental Workflow
The distinct mechanisms of SmBiT and split-GFP dictate their experimental workflows and the nature of the data they generate.
SmBiT (NanoBiT®) System
The SmBiT system's low-affinity fragments ensure that the luminescent signal is directly proportional to the extent of the protein-protein interaction. The reversibility of the LgBiT-SmBiT interaction allows for dynamic monitoring of PPIs in response to stimuli or inhibitors.
References
- 1. news-medical.net [news-medical.net]
- 2. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. In Vivo Protein–Protein Binding Competition Assay Based on Split-GFP Reassembly: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Split Green Fluorescent Proteins: Scope, Limitations, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. Split-GFP Reassembly Assay: Strengths and Caveats from a Multiparametric Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromophore pre-maturation for improved speed and sensitivity of split-GFP monitoring of protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamics, Kinetics, and Photochemistry of Beta-Strand Association and Dissociation in a Split-GFP System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Split-GFP Reassembly Assay: Strengths and Caveats from a Multiparametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Proximity in Live Cells: A Comparative Guide to NanoBiT and FRET
For researchers in cell biology and drug development, accurately measuring protein-protein interactions (PPIs) in the dynamic environment of a living cell is crucial for understanding cellular signaling, disease mechanisms, and drug efficacy. Two prominent technologies for this purpose are the NanoLuc® Binary Technology (NanoBiT®) and Förster Resonance Energy Transfer (FRET). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Principle of Operation
NanoBiT is a bioluminescence-based protein complementation assay. It utilizes a structurally optimized, two-subunit version of the bright NanoLuc® luciferase. The two subunits, a large fragment (LgBiT; 17.6 kDa) and a small peptide (SmBiT; 11 amino acids), have a low affinity for each other.[1][2][3] These subunits are genetically fused to the proteins of interest. When the target proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute into a functional enzyme that generates a bright, luminescent signal upon addition of its substrate, furimazine.[1][2] This interaction is reversible, enabling the study of both protein association and dissociation in real-time.[2][3]
FRET , on the other hand, is a fluorescence-based technique that relies on the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore.[4][5][6] This energy transfer only occurs when the donor and acceptor are within a very short distance (typically 1-10 nanometers) and their emission and excitation spectra overlap.[5][6] In a typical experiment, the proteins of interest are tagged with a donor and an acceptor fluorescent protein (e.g., CFP and YFP). Upon excitation of the donor, an increase in acceptor emission and a corresponding decrease in donor emission indicate that the two proteins are in close proximity.
Performance Comparison
The choice between NanoBiT and FRET often depends on the specific experimental requirements, including the desired sensitivity, dynamic range, and the nature of the protein interaction being studied.
| Feature | NanoBiT | FRET |
| Signal Type | Bioluminescence | Fluorescence |
| Principle | Protein fragment complementation | Förster Resonance Energy Transfer |
| Signal Generation | Enzymatic reaction with substrate | Excitation with external light source |
| Signal-to-Background Ratio | Generally high due to low intrinsic luminescence in cells | Can be lower due to autofluorescence and spectral bleed-through |
| Dynamic Range | Broad, with luminescence reported to be over 1000x brighter than split firefly luciferase[7] | Can be limited by the quantum yield of fluorophores and spectral overlap[8][9] |
| Reversibility | Yes, the LgBiT:SmBiT interaction is reversible, allowing for kinetic studies of association and dissociation[2][3] | Yes, FRET is a dynamic process reflecting the proximity of the fluorophores |
| Tag Size | LgBiT (17.6 kDa) and SmBiT (11 amino acids)[1] | Fluorescent proteins (e.g., CFP, YFP) are typically ~25-30 kDa each |
| Instrumentation | Luminometer | Fluorescence microscope with appropriate filter sets and detectors |
| Phototoxicity/Photobleaching | Minimal, as no excitation light is required | A significant concern, especially for long-term imaging, which can damage cells and reduce signal[10] |
| Expression Levels | Can be used with low, near-physiological expression levels due to the bright signal[2][3] | Often requires overexpression to achieve a sufficient signal-to-noise ratio |
Experimental Protocols
NanoBiT Protocol for Live Cell Protein-Protein Interaction Assay
This protocol provides a general workflow for a NanoBiT assay in live mammalian cells.
-
Vector Construction: Clone the coding sequences of the two proteins of interest into NanoBiT vectors, creating fusions with either LgBiT or SmBiT. Both N- and C-terminal fusions should be considered to minimize potential steric hindrance.
-
Cell Culture and Transfection: Seed mammalian cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent. Include appropriate controls, such as single-construct transfections and a positive control with known interacting proteins.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the fusion proteins.
-
Assay Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions. This reagent contains the cell-permeable furimazine substrate.
-
Signal Measurement: Add the Nano-Glo® Live Cell Reagent to each well. Measure the luminescence signal using a plate-reading luminometer. For kinetic studies, measurements can be taken at multiple time points after the addition of a stimulus.
FRET Protocol using Acceptor Photobleaching in Live Cells
This protocol outlines a common method for measuring FRET by assessing the de-quenching of the donor fluorophore after photobleaching the acceptor.
-
Vector Construction: Create fusion constructs of the proteins of interest with a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Cell Culture and Transfection: Plate and transfect cells with the FRET constructs as described for the NanoBiT protocol.
-
Live Cell Imaging Setup: Place the coverslip with transfected cells in a live-cell imaging chamber on an inverted fluorescence microscope equipped with the appropriate filter sets for the chosen FRET pair and a laser for photobleaching.
-
Pre-Bleach Image Acquisition: Acquire images of the cells in both the donor and acceptor channels.
-
Acceptor Photobleaching: Select a region of interest (ROI) within a cell expressing both fusion proteins. Use a high-intensity laser to selectively photobleach the acceptor fluorophore (YFP) within the ROI.
-
Post-Bleach Image Acquisition: Immediately after photobleaching, acquire another image in the donor channel.
-
FRET Efficiency Calculation: An increase in the donor fluorescence intensity in the photobleached region indicates that FRET was occurring. The FRET efficiency (E) can be calculated using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.[4]
Visualizing the Concepts
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Principle of the NanoBiT protein-protein interaction assay.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Comparison of typical experimental workflows for NanoBiT and FRET.
Conclusion
Both NanoBiT and FRET are powerful techniques for studying protein proximity in live cells, each with its own set of advantages and limitations. NanoBiT offers high sensitivity, a large dynamic range, and is well-suited for high-throughput screening due to its simple, plate-based readout and minimal phototoxicity.[2][3] FRET, particularly when coupled with microscopy, provides excellent spatial resolution, allowing for the visualization of protein interactions within specific subcellular compartments.[4][5] However, FRET can be more technically challenging, with potential issues of phototoxicity, photobleaching, and lower signal-to-background ratios.[10] The choice between these two methods will ultimately be guided by the specific biological question, the nature of the proteins being studied, and the available instrumentation.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.de]
- 2. eastport.cz [eastport.cz]
- 3. NanoBiT® PPI Starter Systems [worldwide.promega.com]
- 4. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 5. conductscience.com [conductscience.com]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. news-medical.net [news-medical.net]
- 8. Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements | PLOS One [journals.plos.org]
- 9. Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
SmBiT Tag vs. Traditional Yeast Two-Hybrid Systems: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) assays, selecting the optimal method is paramount for generating robust and reliable data. This guide provides a detailed comparison of the newer SmBiT (Small Binary Tag) system, part of the NanoBiT® technology, and the traditional Yeast Two-Hybrid (Y2H) system. We delve into the core principles, quantitative performance, and practical considerations of each, supported by experimental data and detailed protocols to inform your experimental design.
At a Glance: Key Differences
The SmBiT and Y2H systems fundamentally differ in their approach to detecting PPIs. Y2H is a genetic method that infers interaction through the transcriptional activation of a reporter gene in the yeast nucleus. In contrast, the SmBiT system is a protein-fragment complementation assay (PCA) that provides a direct, real-time measure of protein proximity through the reconstitution of a highly luminescent enzyme, NanoLuc® luciferase, in a variety of cellular contexts.
Quantitative Performance Comparison
A key advantage of the SmBiT system is its quantitative nature and high sensitivity. Recent studies have benchmarked the performance of NanoBiT (a system utilizing SmBiT) against large-scale Y2H screens, demonstrating its ability to achieve high precision and sensitivity. While direct head-to-head comparisons on identical, extensive protein sets are emerging, data from systematic analyses provide valuable insights.
| Feature | SmBiT (NanoBiT®) System | Traditional Yeast Two-Hybrid (Y2H) |
| Principle | Protein-fragment complementation assay (PCA) | Reconstitution of a transcription factor |
| Output Signal | Luminescence (quantitative) | Reporter gene expression (e.g., growth, color change - primarily qualitative) |
| Detection Speed | Real-time, rapid detection | Days to weeks (yeast growth and selection) |
| Reversibility | Reversible, allowing for dynamic studies | Generally irreversible |
| Cellular Context | Mammalian cells, cell-free systems, yeast | Primarily yeast nucleus |
| Sensitivity | High, capable of detecting weak and transient interactions | Variable, can miss transient or weak interactions |
| False Positives | Low, due to the low self-affinity of SmBiT and LgBiT fragments[1] | High rate is a known limitation[2] |
| False Negatives | Can occur due to steric hindrance from tags | High rate, can be due to various factors (e.g., protein mislocalization, toxicity) |
| Quantitative Analysis | Ratiometric measurements provide high accuracy[1] | Modified versions can offer semi-quantitative results |
| Sensitivity Benchmark | >60% for high-confidence interactors[1] | Varies significantly between studies and platforms |
| Precision | High, can reach 100% with appropriate thresholds[1] | Lower due to higher false-positive rates |
Experimental Workflows and Signaling Pathways
To visualize the operational principles of both systems, the following diagrams illustrate their respective experimental workflows and underlying signaling pathways.
SmBiT (NanoBiT®) System Workflow
Caption: Workflow of the SmBiT protein-protein interaction assay.
Traditional Yeast Two-Hybrid (Y2H) System
Caption: Principle of the traditional Yeast Two-Hybrid (Y2H) system.
Detailed Experimental Protocols
SmBiT (NanoBiT®) Protein-Protein Interaction Assay Protocol
This protocol provides a general workflow for a NanoBiT® assay in mammalian cells. Optimization of transfection conditions and protein expression levels is recommended.
Materials:
-
NanoBiT® vectors (containing LgBiT and SmBiT sequences)
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Transfection reagent
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Methodology:
-
Vector Construction:
-
Clone the coding sequences of the proteins of interest into the NanoBiT® vectors to create fusions with LgBiT and SmBiT. Both N- and C-terminal fusions should be considered to minimize steric hindrance.
-
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent according to the manufacturer's instructions. Include appropriate controls (e.g., non-interacting protein pairs, single-construct transfections).
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Equilibrate the Nano-Glo® Live Cell Assay Reagent to room temperature.
-
Prepare the assay reagent by diluting the Nano-Glo® Live Cell Substrate 1:100 in Nano-Glo® LCS Dilution Buffer.
-
Add the prepared reagent to each well, typically at a volume equal to the volume of the cell culture medium.
-
Incubate the plate at room temperature for 10 minutes to allow for substrate diffusion and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the signal from interacting pairs to the signal from non-interacting controls to determine the signal-to-background ratio.
-
For quantitative analysis, ratiometric measurements can be performed by comparing the luminescence of the interacting pair to the expression level of one of the fusion partners (measured independently, e.g., with a NanoLuc-tagged control).[1]
-
Traditional Yeast Two-Hybrid (Y2H) Protocol
This protocol outlines a typical Y2H screen using the GAL4 system.
Materials:
-
Yeast expression vectors (e.g., pGBKT7 for bait, pGADT7 for prey)
-
Appropriate yeast strain (e.g., AH109, Y2HGold)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG)
-
Yeast growth media (YPD, SD minimal media with appropriate dropouts)
-
3-Amino-1,2,4-triazole (3-AT) for suppressing background growth
-
Reagents for β-galactosidase assay (optional)
Methodology:
-
Bait and Prey Plasmid Construction:
-
Clone the coding sequence of the "bait" protein in-frame with the GAL4 DNA-binding domain (DBD) in the bait vector.
-
Clone the coding sequence(s) of the "prey" protein(s) or a cDNA library in-frame with the GAL4 activation domain (AD) in the prey vector.
-
-
Bait Auto-activation Test:
-
Transform the bait plasmid into the yeast strain.
-
Plate the transformed yeast on selective media (e.g., SD/-Trp and SD/-Trp/-His).
-
Growth on SD/-Trp/-His indicates that the bait protein can autonomously activate the reporter genes and is unsuitable for a standard Y2H screen without further optimization (e.g., using higher concentrations of 3-AT).
-
-
Yeast Transformation and Mating:
-
Co-transform the bait and prey plasmids into the yeast strain and plate on double-dropout medium (e.g., SD/-Leu/-Trp) to select for yeast that have taken up both plasmids.
-
Alternatively, transform bait and prey plasmids into separate yeast strains of opposite mating types (a and α) and then mate the strains.
-
-
Interaction Screening:
-
Plate the diploid yeast on high-stringency selective medium (e.g., SD/-Ade/-His/-Leu/-Trp).
-
Incubate plates at 30°C for 3-7 days.
-
Colonies that grow on the high-stringency medium indicate a potential protein-protein interaction.
-
-
Confirmation and Validation:
-
Perform a β-galactosidase filter lift or liquid assay to confirm the activation of a second reporter gene (LacZ).
-
Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.
-
Re-transform the isolated prey plasmid with the original bait plasmid to confirm the interaction and rule out artifacts.
-
Summary of Advantages and Disadvantages
This compound System
Advantages:
-
Quantitative and Real-Time: Provides a quantitative measure of PPIs and allows for the study of interaction dynamics in real-time.
-
High Sensitivity: The bright signal from NanoLuc® luciferase enables the detection of interactions even at low or endogenous expression levels.
-
Reversibility: The low affinity of the SmBiT and LgBiT fragments allows for the detection of both the association and dissociation of proteins.
-
Versatile Cellular Context: Can be used in a wide range of cell types, including mammalian cells, and in cell-free systems, providing a more physiologically relevant environment for many interactions.
-
Low False Positive Rate: The engineered low self-affinity of the luciferase fragments minimizes background signal from random interactions.[1]
Disadvantages:
-
Steric Hindrance: The fusion of the LgBiT (18 kDa) and SmBiT (1.3 kDa) tags can potentially interfere with protein folding or function.
-
Requires Specialized Reagents: Dependent on the proprietary Nano-Glo® substrate.
-
Instrumentation: Requires access to a luminometer.
Traditional Yeast Two-Hybrid System
Advantages:
-
High-Throughput Screening: Well-suited for large-scale screening of cDNA libraries to identify novel interaction partners.
-
Cost-Effective: Generally less expensive to set up and run for large-scale screens compared to some other methods.
-
Well-Established: A vast body of literature and numerous commercial kits and resources are available.
-
Detects In Vivo Interactions: The interaction occurs within a living cell, which can be an advantage over in vitro methods.
Disadvantages:
-
High False Positive and Negative Rates: A significant and well-documented limitation of the Y2H system.
-
Indirect Detection: The interaction is inferred from reporter gene activation, not directly measured.
-
Nuclear Localization Required: Interactions must occur in the yeast nucleus, which can be problematic for membrane proteins, secreted proteins, or proteins that are toxic to the nucleus.
-
Non-Physiological Context: The yeast cellular environment may lack the necessary post-translational modifications or co-factors required for certain interactions, particularly for proteins from higher eukaryotes.
-
Qualitative or Semi-Quantitative: Standard Y2H assays are primarily qualitative, though modifications can provide semi-quantitative data.
Conclusion
References
quantitative comparison of NanoBiT and BRET assay sensitivity
A Quantitative Comparison of NanoBiT® and NanoBRET® Assay Sensitivity
For researchers studying protein-protein interactions (PPIs) and target engagement in live cells, choosing the right assay system is critical for generating robust and reliable data. Among the leading technologies are the NanoBiT® (NanoLuc® Binary Technology) and NanoBRET® (Bioluminescence Resonance Energy Transfer) assays, both developed by Promega. This guide provides an objective, data-driven comparison of their sensitivity, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their needs.
Overview of NanoBiT® and NanoBRET® Technologies
NanoBiT® is a structural complementation reporter system. It utilizes two subunits of the bright NanoLuc® luciferase: a large subunit (LgBiT, 18 kDa) and a small subunit (SmBiT, 1.3 kDa). These subunits have a low affinity for each other and are fused to the proteins of interest. When the target proteins interact, LgBiT and SmBiT are brought into proximity, reconstituting a functional NanoLuc® enzyme and generating a luminescent signal.[1][2] This system is particularly noted for its ability to detect interactions at low expression levels and to monitor the association and dissociation of proteins in real time.[3][4]
NanoBRET® , on the other hand, is a proximity-based assay that measures energy transfer from a bioluminescent donor to a fluorescent acceptor.[5] In this system, one protein of interest is fused to the NanoLuc® luciferase (the donor), while the other is fused to a HaloTag® protein, which is then labeled with a red-shifted fluorescent ligand (the acceptor).[1][5] When the proteins interact, bringing the donor and acceptor within 10 nm of each other, energy is transferred from the NanoLuc® to the fluorescent acceptor, resulting in a detectable BRET signal.[1] The optimized spectral separation between the donor and acceptor minimizes background and improves the signal-to-noise ratio compared to other BRET methods.[1]
Quantitative Comparison of Assay Performance
The sensitivity and suitability of an assay for high-throughput screening are often evaluated using metrics such as the signal-to-background ratio and the Z'-factor. The following tables summarize the quantitative performance of NanoBiT® and NanoBRET® assays based on available experimental data.
| Assay Parameter | NanoBiT® | NanoBRET® | Reference System | Source |
| EC50 (EGF-induced interaction) | 11 ng/mL | 14 ng/mL | EGFR/GRB2 | [6] |
| Z'-Factor | > 0.5 | > 0.5 | EGFR/GRB2 | [6] |
| Z'-Factor | Not Reported | > 0.5 | Myc-Max | [7] |
Table 1: Comparative performance metrics for NanoBiT® and NanoBRET® assays in specific protein-protein interaction studies.
Signaling Pathway and Assay Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and the general workflows for both assays.
Detailed Experimental Protocols
The following are generalized protocols for performing NanoBiT® and NanoBRET® protein-protein interaction assays. Optimization for specific cell types and protein pairs is recommended.
NanoBiT® Protein-Protein Interaction Assay Protocol
Materials:
-
Mammalian expression vectors for LgBiT and SmBiT fusions
-
Mammalian cell line of choice
-
Cell culture medium and reagents
-
Transfection reagent
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure:
-
Vector Construction: Clone the cDNAs for the proteins of interest into the NanoBiT® vectors to create fusions with LgBiT and SmBiT. It is advisable to create both N- and C-terminal fusions to determine the optimal orientation.
-
Cell Culture and Transfection:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the plasmids is a good starting point, but optimization may be required.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Plate Preparation:
-
Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium or other suitable medium.
-
Dispense the cell suspension into a white, opaque multi-well plate.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature for approximately 15 minutes.
-
Prepare the Nano-Glo® Live Cell Reagent according to the product manual.
-
Add the reagent to each well (e.g., 25 µL for a 96-well plate).
-
Briefly shake the plate to ensure mixing.
-
Measure luminescence using a plate-reading luminometer.
-
NanoBRET® Protein-Protein Interaction Assay Protocol
Materials:
-
Mammalian expression vectors for NanoLuc® and HaloTag® fusions
-
Mammalian cell line of choice
-
Cell culture medium and reagents
-
Transfection reagent
-
White, opaque 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of measuring dual-filtered luminescence (460nm and >600nm)
Procedure:
-
Vector Construction: Clone the cDNAs for the proteins of interest into the NanoLuc® and HaloTag® vectors. As with NanoBiT®, creating both N- and C-terminal fusions is recommended.
-
Cell Culture and Transfection:
-
Follow the same procedure as for the NanoBiT® assay for cell seeding and transfection. An optimized ratio of acceptor (HaloTag®) to donor (NanoLuc®) plasmid is often required, with a 10:1 ratio being a common starting point.
-
Incubate for 24 hours post-transfection.
-
-
Assay Plate Preparation and Ligand Labeling:
-
Trypsinize and resuspend the transfected cells.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the desired final concentration (e.g., 100 nM) and incubate at 37°C for 30-60 minutes.
-
Dispense the labeled cell suspension into a white, opaque multi-well plate. Include "no ligand" control wells.
-
-
Signal Detection and Data Analysis:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Measure the donor emission at ~460nm and the acceptor emission at >600nm using a luminometer equipped with the appropriate filters.[1]
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Calculate the corrected BRET ratio by subtracting the average raw BRET ratio of the "no ligand" control wells from the raw BRET ratios of the experimental wells.
-
Conclusion
Both NanoBiT® and NanoBRET® are highly sensitive and robust assays for studying protein-protein interactions in live cells. The choice between them often depends on the specific experimental goals and available instrumentation.
-
NanoBiT® offers a straightforward, luminescence-based readout that is well-suited for kinetic studies of protein association and dissociation due to the reversible nature of the LgBiT/SmBiT interaction.[2] Its high sensitivity makes it ideal for detecting interactions involving proteins expressed at low, near-physiological levels.[4]
-
NanoBRET® provides a ratiometric output that can be less susceptible to variations in cell number and expression levels. The improved spectral separation of the NanoLuc® donor and the red-shifted HaloTag® acceptor results in a high signal-to-noise ratio.[1] This assay requires a plate reader with specific filter sets for dual-emission detection.[1]
For high-throughput screening applications, both assays have demonstrated their utility with Z'-factors greater than 0.5, indicating excellent assay quality.[6] Ultimately, the specific biology of the protein interaction under investigation may favor one technology over the other, and empirical testing is often the best approach to determine the most suitable assay.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 3. Protein:Protein Interactions | Study Protein Interactions [worldwide.promega.com]
- 4. NanoBiT® PPI Starter Systems [promega.com]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 6. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybio.ie [mybio.ie]
comparing different split-luciferase systems for live-cell assays
A Comprehensive Guide to Split-Luciferase Systems for Live-Cell Assays
For researchers in cellular biology and drug development, live-cell assays are indispensable tools for studying dynamic cellular processes. Among the various available technologies, split-luciferase complementation assays have emerged as a powerful method for monitoring protein-protein interactions (PPIs) and other cellular events in real time.[1][2] These assays offer high sensitivity, a wide dynamic range, and the ability to quantify molecular interactions within the natural context of a living cell.[3] This guide provides a detailed comparison of different split-luciferase systems, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
The core principle of a split-luciferase assay involves dividing a luciferase enzyme into two non-functional fragments.[4] These fragments are then fused to two proteins of interest. If the target proteins interact, the luciferase fragments are brought into close proximity, leading to the reconstitution of the active enzyme and the emission of a quantifiable luminescent signal.[5][6] Several luciferase enzymes have been adapted for this purpose, each with its own set of characteristics. This guide will focus on the most commonly used systems: NanoBiT, other NanoLuc-based systems, and those derived from Firefly (FLuc) and Renilla (RLuc) luciferases.
Performance Comparison of Split-Luciferase Systems
The choice of a split-luciferase system can significantly impact experimental outcomes. Key performance metrics include signal-to-background ratio, luminescence intensity, stability, and the kinetic properties of the system. The following table summarizes the quantitative data from various studies to provide a clear comparison.
| Feature | NanoBiT (Promega) | Split NanoLuc (sNLUC) | Split Firefly Luciferase (FLuc) | Split Renilla Luciferase (RLuc) |
| Luminescence Intensity | Very High | High | Moderate | Moderate |
| Signal-to-Background Ratio | Very High (low self-association of fragments)[7][8] | High | Moderate | Moderate to High |
| Size of Fragments | Large fragment (LgBiT): ~18 kDa; Small fragment (SmBiT): ~1.3 kDa[9] | Varies by split site | N-terminal fragment (NLuc): ~48 kDa; C-terminal fragment (CLuc): ~18 kDa | N-terminal fragment: ~25 kDa; C-terminal fragment: ~9 kDa |
| Stability at 37°C | High[10] | Generally good | Lower than NanoLuc-based systems[10] | Moderate |
| Reversibility | Reversible, suitable for dynamic studies[11] | Can be reversible | Generally less reversible | Can be reversible |
| Substrate | Furimazine (cell-permeable) | Furimazine (cell-permeable) | D-luciferin (cell-permeable) | Coelenterazine (cell-permeable) |
| Linear Range | Dependent on probe concentration; can detect picomolar concentrations[7][12] | Linear response observed between 250 and 1500 nM in a specific study[7][12] | Dependent on expression levels and interaction affinity | Dependent on expression levels and interaction affinity |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in live-cell assays. Below are generalized methodologies for key experiments using split-luciferase systems.
General Protocol for Protein-Protein Interaction Assay
-
Vector Construction : The coding sequences for the two proteins of interest are cloned into vectors containing the large and small fragments of the chosen luciferase. This creates fusion proteins.
-
Cell Culture and Transfection : Adherent cells (e.g., HEK293) are cultured in appropriate media. The expression vectors for the two fusion proteins are then co-transfected into the cells.[5]
-
Cell Incubation : Following transfection, cells are incubated for a period (typically 24-48 hours) to allow for protein expression.[4]
-
Substrate Addition : A cell-permeable luciferase substrate is added to the culture medium. For NanoLuc-based systems, this is typically furimazine, while for Firefly luciferase, it is D-luciferin.[6][7]
-
Luminescence Measurement : The luminescence signal is measured over time using a luminometer. The intensity of the signal correlates with the extent of the protein-protein interaction.[7][12]
Protocol for a "Mix-and-Read" Assay
This protocol is adapted for detecting a soluble target protein.
-
Probe Preparation : Two binding proteins that recognize different epitopes on the target protein are fused to the split-luciferase fragments.[7]
-
Equilibration : The target protein is mixed with the two luciferase-fragment-fused probes in a suitable buffer and allowed to equilibrate.[7][12]
-
Transfer to Assay Plate : An aliquot of the mixture is transferred to a multi-well plate.[7][12]
-
Substrate Addition and Incubation : The luciferase substrate is added to each well, and the plate is incubated to allow the enzymatic reaction to stabilize.[7][12]
-
Signal Quantification : Luminescence is measured using a microplate reader.[7][12]
Visualizing Cellular Pathways and Workflows
Diagrams are essential for understanding the complex interactions and steps involved in split-luciferase assays. The following visualizations were created using the Graphviz DOT language to illustrate a common signaling pathway studied with these assays and a typical experimental workflow.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling. Split-luciferase assays are frequently used to study the interaction between a GPCR and β-arrestin, a key event in GPCR signaling and desensitization.
References
- 1. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of dynamic protein-protein interactions in planta by a floated-leaf luciferase complementation imaging (FLuCI) assay using binary Gateway vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a Split Luciferase Complementation Assay for the Detection of Viral Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 6. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBiT® PPI Starter Systems [promega.sg]
- 12. Experimental and Analytical Framework for “Mix-and-Read” Assays Based on Split Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for SmBiT Tag Waste
The SmBiT tag is an 11-amino acid peptide, and as such, waste containing this tag should be handled with the assumption that it may have biological and chemical hazards, depending on the nature of the experiment.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols that comply with local, state, and federal regulations.[2]
Decontamination and Disposal Protocols
Waste contaminated with the this compound should be segregated at the point of generation. The appropriate disposal stream—whether biological or chemical—depends on the experimental context.
Step-by-Step Disposal Procedures:
For Liquid Waste (e.g., cell culture media, buffer solutions):
-
Initial Assessment: Determine if the liquid waste contains any other hazardous materials, such as recombinant DNA, infectious agents, or hazardous chemicals.
-
Decontamination:
-
Chemical Inactivation: For solutions containing the SmBiT peptide, chemical degradation is an effective method. Add a 10% bleach solution to the liquid waste to achieve a final bleach-to-waste ratio of at least 1:10.[2] Allow a minimum contact time of 30 minutes to ensure the inactivation of biological materials and the degradation of the peptide.[2] This should be performed in a chemical fume hood.
-
Autoclaving: If the liquid waste is considered biohazardous (e.g., contains recombinant organisms), it should be autoclaved.[3][4] Collect the waste in a leak-proof, autoclavable container. Ensure the container is not sealed tightly to prevent pressure buildup during the cycle.[2] A typical autoclave cycle is 121°C and 15 psi for a minimum of 30-60 minutes, though the time may need to be extended for larger volumes.[2]
-
-
Final Disposal: After decontamination, and neutralization of bleach if required by local regulations, the liquid waste may often be disposed of down the sanitary sewer with copious amounts of water.[5][6] Always confirm this is permissible with your institution's EHS guidelines.
For Solid Waste (e.g., pipette tips, gloves, vials, plates):
-
Segregation: Collect all solid waste contaminated with the this compound in a designated, leak-proof, and clearly labeled biohazard or chemical waste container.[1][2] Sharps should be placed in a designated sharps container.[7]
-
Decontamination:
-
Chemical Inactivation: Solid waste can be immersed in a 10% bleach solution for a minimum of 30 minutes.[2] After decontamination, the bleach solution should be decanted and managed as liquid waste.[2]
-
Autoclaving: Place the waste in an autoclave-safe biohazard bag.[3] Add a small amount of water to solid waste to aid in steam penetration.[2] Following the autoclave cycle, the decontaminated waste can often be disposed of as regular trash.[8]
-
-
Final Disposal: Decontaminated solid waste is typically placed in the appropriate laboratory waste stream (e.g., biohazardous or chemical waste) as directed by your institution.[2]
Quantitative Data for Decontamination
The following table summarizes key parameters for common decontamination methods applicable to peptide waste.
| Decontamination Method | Reagent/Parameter | Concentration/Setting | Contact Time | Key Considerations |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 10% solution (final concentration of 0.5-1.0%) | ≥ 30 minutes | Effective for many peptides and biological materials. May be corrosive to some surfaces. Neutralization may be required before drain disposal.[2][5] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | ≥ 30 minutes | Highly effective but requires a neutralization step before disposal.[5] | |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[5][9] | |
| Steam Sterilization | Autoclave | 121°C at 15 psi | ≥ 30-60 minutes | The preferred method for biohazardous waste. Ensure containers are not sealed.[2][4][10] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Containment: Perform all steps within a certified chemical fume hood.
-
Preparation: Prepare a 10% bleach solution from a stock bleach solution.
-
Inactivation: Slowly add the 10% bleach solution to the liquid waste containing the this compound to a final ratio of at least 1 part bleach solution to 10 parts waste.
-
Contact Time: Gently mix and allow the solution to stand for a minimum of 30 minutes.
-
Neutralization (if required): If required by your institution's EHS, neutralize the bleach solution. A common method is to add sodium thiosulfate.
-
Disposal: Pour the treated solution down the sanitary sewer with a large volume of running water, as permitted by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing the this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 4. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. research.hawaii.edu [research.hawaii.edu]
Personal protective equipment for handling SmBiT Tag
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like the SmBiT Tag is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While a specific Safety Data Sheet (SDS) for this compound is not consistently provided by all vendors, the following recommendations are based on established best practices for handling synthetic peptides, which should be treated as potentially hazardous until proven otherwise.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling the this compound. The primary risks associated with handling lyophilized (powdered) peptides are inhalation and dermal or eye contact.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Glasses/Goggles | Required for protection against liquid splashes.[2] Chemical splash goggles are recommended when there is a higher risk of splashing.[1] |
| Face Shield | Recommended when handling larger quantities or during initial reconstitution of the lyophilized powder where the risk of splashing is high.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides.[2] Change gloves immediately if they become contaminated.[2] |
| Respiratory Protection | Fume Hood/BSC | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[2] |
| Respirator | A NIOSH-approved respirator may be necessary for larger quantities or in poorly ventilated areas, based on a risk assessment.[1][3] |
Experimental Protocols: Handling and Disposal
Proper handling and disposal procedures are critical for both personnel safety and maintaining the integrity of the this compound.
Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized this compound at -20°C or -80°C for long-term stability, protected from light and moisture.[1][4] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1][4]
-
Peptide in Solution: For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4]
Handling Procedures:
-
Always wear the appropriate PPE as outlined in the table above.[5]
-
Handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet, to minimize inhalation risk.[2]
-
When reconstituting the peptide, use a sterile, appropriate solvent. Gently swirl or pipette to dissolve; avoid vigorous shaking or vortexing, which can cause aggregation.[1][3]
-
Use fresh, sterile equipment for each peptide to prevent cross-contamination.[2]
Disposal Plan:
All waste materials that have come into contact with the this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.[1]
-
Solid Waste: This includes contaminated gloves, pipette tips, weighing papers, and empty vials.[1] Collect these materials in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused or expired peptide solutions should be collected in a labeled hazardous waste container.[3] Do not pour peptide solutions down the drain.[2]
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols.[2]
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
